cathepsin A
Description
Historical Perspectives and Discovery of Cathepsin A
The term "cathepsin" was first introduced in 1929 by Richard Willstätter and Eugen Bamann to describe a proteolytic activity observed in leukocytes and tissues under slightly acidic conditions. wikipedia.org However, the specific identification and characterization of individual cathepsins, including this compound, occurred over subsequent decades. Early research in the mid-20th century began to differentiate various proteolytic enzymes found within cells.
A significant breakthrough in understanding this compound came with the study of galactosialidosis, a rare lysosomal storage disorder. Researchers discovered that this disease was caused by a deficiency in a "protective protein" that stabilized a complex of two other lysosomal enzymes, β-galactosidase and neuraminidase. nih.gov Molecular cloning and gene expression studies later revealed that this "protective protein" was, in fact, this compound. nih.gov This discovery highlighted the dual functionality of this compound, acting not only as an enzyme but also as a critical stabilizing factor for other proteins within the lysosome.
Overview of this compound as a Lysosomal Carboxypeptidase
This compound (CTSA), also known as lysosomal carboxypeptidase A, is a multifunctional glycoprotein (B1211001). frontiersin.orgahajournals.org Its primary enzymatic activity is that of a carboxypeptidase, which means it cleaves single amino acids from the C-terminal end of peptides and proteins. frontiersin.org This activity is optimal at an acidic pH, typically between 4.5 and 5.5, which is characteristic of the lysosomal environment. frontiersin.org
Beyond its carboxypeptidase function, this compound also exhibits deamidase and esterase activities, which can occur at a neutral pH. frontiersin.orgbio-techne.com This suggests that this compound may have physiological roles outside of the lysosome. nih.gov In vitro studies have demonstrated its ability to hydrolyze and inactivate a variety of bioactive peptides, including bradykinin (B550075), substance P, oxytocin (B344502), angiotensin I, and endothelin-I. frontiersin.org
A critical function of this compound is its protective role within the lysosome. It forms a high molecular weight complex with β-galactosidase and neuraminidase, shielding them from premature proteolytic degradation. nih.govfrontiersin.org This protective function is distinct from its catalytic activity and is essential for the proper function of these other two hydrolases. nih.gov
Classification and Nomenclature within the Cathepsin Family
The cathepsin family of proteases is diverse, with members classified based on the key amino acid residue in their active site. mdpi.com Cathepsins are broadly categorized into three main groups: serine proteases, cysteine proteases, and aspartyl proteases. wikipedia.orgmdpi.com this compound, along with Cathepsin G, belongs to the serine protease group. wikipedia.orgmdpi.com There are approximately 15 different cathepsins in humans. mdpi.com
The nomenclature for this compound can be complex due to its multiple functions and historical discoveries. It is referred to by several names, which are listed in the table below. The gene encoding this compound is designated as CTSA. nih.gov
| Alternative Names for this compound |
| Protective Protein for Beta-Galactosidase (PPGB) |
| Lysosomal Protective Protein (PPCA) |
| Carboxypeptidase C |
| Carboxypeptidase L |
| GLB2 |
| GSL |
This table details the various synonyms used in scientific literature to refer to this compound.
Evolutionary Conservation and Phylogenetic Analysis of this compound
Cathepsins are evolutionarily conserved proteins found in a wide range of organisms, from prokaryotes to eukaryotes, indicating their fundamental biological importance. nih.gov Phylogenetic analyses of the cathepsin superfamily reveal that the relationships between different cathepsins are generally conserved across species. mdpi.com
Studies have shown that this compound has structural homology with yeast carboxypeptidase Y, suggesting a shared evolutionary ancestry. nih.gov It is a member of the alpha/beta hydrolase fold family. nih.gov The CTSA gene has been identified and analyzed in various species, from fish to humans, contributing to our understanding of its evolutionary history. nih.govmdpi.com
Phylogenetic trees constructed from the amino acid sequences of cathepsins from different vertebrates show that most cathepsins cluster with their counterparts from other species, supporting their conserved function. mdpi.comresearchgate.net For instance, analysis of the black rockfish (Sebastes schlegelii) genome identified two copies of the CTSA gene, suggesting gene duplication events during evolution. mdpi.com The study of cathepsin genes in various teleost species further supports the idea of a conserved evolutionary relationship among vertebrates. mdpi.com The analysis of cathepsin evolution from protists to early divergent animals like sponges indicates that some cathepsins, including those with homology to this compound, were conserved across this significant evolutionary transition. researchgate.net
Properties
CAS No. |
11104-54-4 |
|---|---|
Molecular Formula |
C14H13Cl |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Cathepsin a
Cathepsin A Gene Structure and Genomic Organization
The human gene encoding this compound, designated as CTSA, is located on the long arm of chromosome 20 at position 20q13.12. nih.govwikipedia.org The gene spans approximately 7.5 kilobase pairs (kbp) and is composed of 15 exons. nih.govnii.ac.jp These exons are interspersed by 14 introns, and the junctions between them adhere to the canonical GT-AG rule for splicing. atlasgeneticsoncology.org The gene's structure includes a 5'-non-coding exon and 14 coding exons that together encode a precursor protein of 480 amino acids. nii.ac.jp
Alternative splicing of the CTSA pre-mRNA results in multiple transcript variants, leading to the production of different protein isoforms. nih.govgenecards.org For instance, one variant lacks a portion of the 5' coding region and initiates translation at a downstream start codon, resulting in an isoform with a shorter N-terminus. nih.gov Another variant arises from the skipping of an in-frame exon in the 5' coding region, also producing a shorter isoform. nih.gov These alternative splicing events contribute to the diversity of CTSA protein forms and potentially their functional specificities.
Table 1: Genomic and Structural Details of the Human CTSA Gene
| Feature | Description |
| Gene Symbol | CTSA |
| Full Name | This compound |
| Aliases | PPCA, GLB2, GSL, NGBE, PPGB wikipedia.orggenecards.org |
| Chromosomal Location | 20q13.12 nih.govwikipedia.org |
| Genomic Size | Approx. 7.5 kbp nii.ac.jp |
| Exon Count | 15 nih.govnii.ac.jp |
| Protein Size | 480 amino acids (precursor) nii.ac.jp |
Transcriptional Regulation of this compound Expression
The expression of the CTSA gene is a tightly controlled process, primarily regulated at the level of transcription. This regulation involves the interplay of promoter elements, transcription factors, and epigenetic modifications that collectively determine the rate of CTSA mRNA synthesis.
Promoter Elements and Transcription Factors
The promoter region of a gene contains specific DNA sequences that serve as binding sites for transcription factors, which are proteins that initiate and regulate transcription. atlasgeneticsoncology.orgwikipedia.org The CTSA gene promoter lacks the common TATA and CAAT boxes, which are typical elements for positioning the transcription machinery. atlasgeneticsoncology.orgwikipedia.org Instead, its regulation relies on other cis-acting elements.
Several transcription factors have been identified to bind to the promoter region of the CTSA gene, thereby influencing its expression. These include:
E47 genecards.org
GATA-2 genecards.org
Nkx2-5 genecards.org
Pax-5 genecards.org
PPAR-alpha genecards.org
Tal-1beta genecards.org
TBP (TATA-binding protein) genecards.org
YY1 genecards.org
The binding of these transcription factors to their respective DNA recognition sites on the CTSA promoter can either enhance or repress gene transcription, depending on the specific factor and the cellular context. atlasgeneticsoncology.org Distal promoter elements, such as enhancers or silencers, which can be located many kilobases away from the gene, may also play a role by looping around to interact with the core promoter. wikipedia.org
Post-Transcriptional and Translational Control Mechanisms of this compound
Following transcription, the expression of this compound is further fine-tuned by post-transcriptional and translational control mechanisms. These processes regulate the stability of the CTSA mRNA and the efficiency of its translation into protein.
mRNA Stability and MicroRNA Regulation
The stability of the CTSA mRNA molecule is a key determinant of the amount of protein produced. A more stable mRNA will persist longer in the cytoplasm, allowing for more rounds of translation.
MicroRNAs (miRNAs): These are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. frontiersin.orgfrontiersin.org They typically bind to the 3' untranslated region (3' UTR) of their target mRNAs, leading to either mRNA degradation or translational inhibition. frontiersin.orgnih.gov
Several miRNAs have been identified to target the CTSA mRNA:
miRNA-106b: This miRNA has been shown to directly bind to the 3' UTR of the CTSA mRNA, resulting in decreased this compound protein expression. nih.gov In the context of colorectal cancer, decreased expression of miRNA-106b has been linked to enhanced levels of this compound. nih.gov
miR-4799-5p: In chondrosarcoma, this miRNA has been found to target CTSA and suppress its expression. ijbs.com
The regulation of CTSA by these and potentially other miRNAs adds another layer of complexity to its expression profile, allowing for rapid and fine-tuned adjustments in response to various cellular signals.
Ribosomal Biogenesis and Translation Efficiency
The final step in gene expression is the translation of mRNA into protein by ribosomes. The efficiency of this process is influenced by factors such as ribosome biogenesis and the intrinsic properties of the mRNA molecule itself.
Translational Efficiency: The inherent features of the CTSA mRNA, such as its secondary structure and the presence of specific regulatory sequences, can affect how efficiently it is translated. While some cathepsins, like cathepsin L, are known to be regulated by mechanisms such as internal ribosomal entry sites (IRES), which allow for cap-independent translation, specific details regarding the translational efficiency of CTSA mRNA are still an area of ongoing research. nih.govjci.org Cathepsins are initially synthesized as inactive pre-proenzymes on polysomes and undergo co-translational removal of the "pre" peptide before further processing. nih.govmdpi.com
mRNA and Protein Isoforms of this compound
The alternative splicing of the CTSA gene primarily involves the differential inclusion or exclusion of exons, as well as the use of alternative splice sites. nih.gov This results in a variety of mRNA transcripts that, upon translation, give rise to different this compound protein isoforms. nih.govuniprot.org These isoforms can vary in their length, amino acid sequence, and, consequently, their biological activities and subcellular localizations.
Research has identified several key transcript variants and their corresponding protein isoforms. nih.gov For instance, one transcript variant encodes the longest protein isoform, which is considered the canonical sequence. uniprot.org Other variants may lack certain exons, leading to shorter protein products. nih.gov Some transcript variants may even be non-coding due to the introduction of premature stop codons, which can lead to their degradation through nonsense-mediated mRNA decay (NMD). nih.gov
The expression of these different isoforms can be tissue-specific, suggesting that they may have specialized roles in different parts of the body. proteinatlas.org The study of these isoforms is crucial for understanding the full spectrum of this compound's functions and its involvement in various physiological and pathological processes. maayanlab.cloudmedlineplus.govnih.gov
Detailed Research Findings on this compound Isoforms
Several transcript variants of the CTSA gene have been characterized, leading to the identification of multiple protein isoforms. The National Center for Biotechnology Information (NCBI) RefSeq database provides information on these variants. nih.gov For example:
The UniProt database also provides information on various protein isoforms of this compound, including computationally mapped potential isoforms. uniprot.org These isoforms vary significantly in length, from as few as 78 amino acids to the full-length 480 amino acids of the canonical isoform. uniprot.orguniprot.org
| Transcript Variant (NCBI RefSeq) | Protein Isoform (NCBI RefSeq) | Description of Variation | Protein Length (Amino Acids) |
|---|---|---|---|
| NM_000308.4 | NP_000299.3 (Isoform a) | Encodes the longest isoform. nih.gov | 480 uniprot.org |
| NM_001127695.2 | NP_001121167.1 (Isoform b) | Differs in the 5' UTR, lacks a portion of the 5' coding region, and initiates translation at a downstream start codon, resulting in a shorter N-terminus. nih.gov | Not specified |
| NM_001167594.2 | NP_001161066.2 (Isoform c) | Lacks an alternate in-frame exon in the 5' coding region, resulting in a shorter protein. nih.gov | Not specified |
| NR_133656.2 | Non-coding | Uses an alternate splice site in an internal exon, leading to potential nonsense-mediated mRNA decay (NMD). nih.gov | N/A |
It is important to note that the functional differences between these isoforms are not yet fully understood. However, the existence of multiple isoforms with distinct structures suggests a complex regulatory mechanism for this compound activity, allowing for a fine-tuning of its functions in different cellular contexts.
Protein Structure and Biochemical Properties of Cathepsin a
Primary Amino Acid Sequence and Domain Architecture of Cathepsin A
Human this compound is initially synthesized as a 452-amino acid precursor protein with a molecular weight of approximately 54 kDa. pnas.org This precursor has a complex domain architecture that is essential for its proper folding, transport, and eventual activation. The primary sequence contains a signal peptide that directs the nascent polypeptide chain into the endoplasmic reticulum. Following the signal peptide is a propeptide region which acts as an inhibitor, keeping the enzyme in an inactive state until it reaches the lysosomes. acs.org This propeptide, specifically a "blocking peptide" segment comprising residues 272-277, occupies the active site, preventing premature catalytic activity. pnas.org The mature and active form of this compound is generated after the proteolytic removal of a 2-kDa peptide in the endosomal/lysosomal compartment. pnas.org
The core of this compound's structure is characterized by a classic α/β-hydrolase fold. This architecture consists of a central β-sheet surrounded by α-helices. The protein is organized into distinct domains, including a cap domain. pnas.org The primary sequence also contains conserved motifs and residues critical for its function. For instance, the catalytic triad, essential for its enzymatic activity, is located within the core domain. Additionally, the protein features four disulfide bridges and two glycosylation sites, which are vital for its stability and proper folding. pnas.org
The domain architecture of this compound can be summarized as follows:
| Domain/Region | Approximate Residue Range (Human) | Key Features & Function |
| Signal Peptide | 1-28 | Directs the protein to the endoplasmic reticulum. |
| Propeptide | 29-96 | Acts as an intramolecular chaperone and inhibitor of enzymatic activity. Contains a "blocking peptide" (residues 272-277 in the precursor) that occupies the active site. pnas.org |
| Mature Enzyme | 97-452 | Comprises the catalytic domain with the active site. It is further processed into a two-chain enzyme. |
| Cap Domain | - | A structural domain that contributes to the overall fold and stability. pnas.org |
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are critical for the proper function, regulation, and localization of this compound. These modifications include glycosylation and proteolytic processing, which are essential for its maturation and enzymatic activity.
This compound is a glycoprotein (B1211001), and its glycosylation is crucial for several aspects of its biology. pnas.org Glycosylation, the enzymatic addition of glycans (carbohydrate chains), can influence protein folding, stability, trafficking, and enzymatic activity. nih.govmdpi.com For many proteases, glycosylation has a stabilizing effect and offers protection against proteolysis. nih.gov
Human this compound has two N-glycosylation sites. pnas.org These glycans can affect substrate recognition, specificity, and binding affinity. nih.gov The presence of mannose-6-phosphate (B13060355) (M6P) moieties on the N-glycans of many lysosomal enzymes, including cathepsins, serves as a signal for their transport to the lysosomes via M6P receptors. mdpi.com While some cathepsins rely heavily on this pathway, others may use alternative transport routes. mdpi.com
The functional implications of glycosylation on this compound include:
Protein Folding and Stability: Glycans can act as chaperones, assisting in the correct folding of the polypeptide chain and protecting it from degradation. mdpi.com
Lysosomal Targeting: The M6P modification on N-glycans is a key signal for trafficking to the lysosome. mdpi.com
Enzymatic Activity: Glycans can modulate the catalytic activity of proteases by influencing the accessibility of the active site to substrates. nih.gov The effect can be either stimulating or inhibiting depending on the specific protease and the location of the glycan. nih.gov
Protein-Protein Interactions: Glycosylation can play a role in the interaction of this compound with other proteins, such as its association with β-galactosidase and neuraminidase in a high-molecular-weight complex. nih.govnih.gov
This compound is synthesized as an inactive zymogen, prothis compound, which requires proteolytic processing to become a catalytically active enzyme. bio-techne.com This maturation process is a common feature of many proteases and ensures that their potent proteolytic activity is confined to the appropriate cellular compartment, in this case, the lysosome. nih.govmdpi.com
The maturation of prothis compound involves the following key steps:
Synthesis and Translocation: Prothis compound is synthesized in the ribosome and translocated into the endoplasmic reticulum, where its signal peptide is cleaved. mdpi.com
Glycosylation and Transport: In the Golgi apparatus, the protein undergoes further glycosylation and phosphorylation to acquire the M6P signal for lysosomal targeting. mdpi.com
Activation in the Lysosome: Upon arrival in the acidic environment of the lysosome, the propeptide is removed. mdpi.com This process can be autocatalytic or facilitated by other proteases. mdpi.com The removal of the propeptide leads to a conformational change that exposes the active site, rendering the enzyme active. nih.gov For this compound, this involves the removal of a 40-residue activation domain. nih.gov The mature, active form of human this compound is a heterodimer composed of a 32 kDa heavy chain and a 20 kDa light chain, which are held together by disulfide bonds. bio-techne.comasm.org
The maturation process of various cathepsins can differ. While some, like cathepsins B and L, can undergo autoactivation, others require the action of different proteases for their maturation. mdpi.comnih.govbibliotekanauki.plnii.ac.jp
While glycosylation and proteolytic processing are the most well-characterized post-translational modifications of this compound, other modifications like phosphorylation and acetylation can also play regulatory roles in protease function. mdpi.comnih.gov
Phosphorylation: Phosphorylation, the addition of a phosphate (B84403) group, is a widespread mechanism for regulating protein activity. While the direct phosphorylation of this compound itself is not extensively documented, the phosphorylation of its N-glycans to form the M6P signal is a critical PTM for its lysosomal targeting. mdpi.com General studies on other proteins show that phosphorylation can influence protein-protein interactions and enzyme kinetics. nih.gov
Acetylation: Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, is another important PTM that can alter protein function. nih.gov Research on various proteins, including other proteases, has shown that acetylation can affect protein stability, enzymatic activity, and interactions with other molecules. oncotarget.commdpi.com While specific studies on the acetylation of this compound are limited, it is a plausible regulatory mechanism given its prevalence in controlling the function of other enzymes. plos.org
Proteolytic Processing and Maturation of Prothis compound.
Three-Dimensional Structure and Active Site Configuration of this compound
The three-dimensional structure of this compound provides crucial insights into its catalytic mechanism and substrate specificity. As a serine carboxypeptidase, its structure is tailored to bind and cleave peptide substrates.
The active site cleft is where substrate binding and catalysis occur. The configuration of this cleft determines the enzyme's substrate specificity. For this compound, the active site is shaped to accommodate the C-terminal end of peptide substrates. Modeling and crystallographic studies have identified key residues within the active site that are responsible for substrate binding. For example, Tyr247 is thought to provide a significant portion of the binding energy for hydrophobic residues at the P1' position of the substrate, while Asp64 interacts with positively charged residues at this position. asm.org The active site also features a well-defined oxyanion hole, which stabilizes the tetrahedral intermediate formed during catalysis. nih.gov
| Active Site Component | Key Residues (Human) | Function |
| Catalytic Triad | Ser150, Asp338, His403 | Essential for the chemical reaction of peptide bond hydrolysis. nih.gov |
| Oxyanion Hole | - | Stabilizes the negatively charged tetrahedral intermediate during catalysis. nih.gov |
| S1' Binding Pocket | Tyr247, Asp64 | Determines substrate specificity by interacting with the P1' residue of the substrate. asm.org |
Crystallographic and Cryo-EM Studies of this compound
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound. nih.gov These studies have provided high-resolution atomic models of both the inactive precursor and the activated enzyme. nih.gov Crystallographic analysis of this compound in complex with inhibitors that mimic the tetrahedral intermediate and the reaction product has confirmed its identity as a classical serine protease. nih.gov These structures have revealed the detailed interactions between the enzyme and its substrates, including the hydrogen-bonding network that binds the carboxylate group of the cleavage product. nih.gov
While cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes, specific cryo-EM studies focusing solely on this compound are less common than crystallographic studies. monash.eduroyalsocietypublishing.orgcas.cn However, this technique holds promise for studying this compound in its native context, for instance, as part of the multi-enzyme complex with β-galactosidase and neuraminidase.
Structural Dynamics and Conformational Changes
The activation of this compound from its inactive zymogen precursor to a mature, catalytically competent enzyme is a critical process for its biological function. This compound is synthesized as a 54 kDa zymogen, which is then processed within the acidic environment of the endosomal/lysosomal compartment into a mature, active heterodimer composed of a 32 kDa and a 20 kDa chain linked by disulfide bonds. oup.combiolegend.comnovusbio.com
Historically, a two-stage model for activation was proposed, involving the cleavage of a 1.6-kDa excision peptide followed by a significant conformational change in a "blocking peptide" that would otherwise occlude the active site. nih.gov However, more recent research, supported by X-ray crystallography, mass spectrometry, and amino acid sequencing, has put forward a revised, cleavage-only activation model. nih.govumass.edu This current model demonstrates that the activation of this compound primarily requires the proteolytic removal of a larger, 3.3-kDa peptide segment, which includes the previously identified blocking and excision peptides. nih.govresearchgate.net
Crucially, this cleavage event is sufficient to grant substrates direct access to the active site without the need for any subsequent large-scale conformational changes in the enzyme's core structure. umass.eduresearchgate.net Structural comparisons between the precursor and mature forms of this compound reveal no significant conformational rearrangements in the residues that form the catalytic site or the substrate-binding pocket. researchgate.net This indicates that the enzyme's catalytic machinery is pre-formed in the zymogen, and its inactivity is maintained simply by the physical obstruction by the N-terminal prosegment, which is removed upon maturation. nih.govpnas.org
Enzymatic Catalysis and Substrate Specificity of this compound
This compound is a multifunctional serine protease belonging to the α/β hydrolase fold family. nih.govelabscience.com It exhibits several distinct catalytic activities, including carboxypeptidase, deamidase, and esterase functions, with its substrate specificity and activity being heavily influenced by pH. nih.govfrontiersin.orgfrontiersin.org
As a serine carboxypeptidase, this compound utilizes a catalytic triad, typical of this class of enzymes, to hydrolyze peptide bonds at the C-terminus of its substrates. tandfonline.com Its carboxypeptidase activity has been characterized using synthetic substrates. For the substrate Z-Phe-Leu, recombinant human this compound demonstrated Michaelis-Menten kinetics with a K_m of 0.04 mM and a k_cat of 12.1 s⁻¹. nih.gov These values are comparable to those reported for the endogenous enzyme purified from human placenta (K_m of 0.07 mM and k_cat of 35 s⁻¹), confirming the activity of the recombinant protein. nih.gov The increase in carboxypeptidase activity is directly proportional to the extent of proteolytic maturation from the zymogen to the two-chain form. researchgate.net
Table 1: Kinetic Parameters of this compound
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) |
|---|---|---|---|
| Recombinant Human this compound | Z-Phe-Leu | 0.04 | 12.1 |
| Endogenous Human Placental this compound | Z-Phe-Leu | 0.07 | 35 |
Data sourced from Pshezhetsky et al. (2014). nih.gov
This compound acts on a variety of physiologically important bioactive peptides, playing a role in their regulation and catabolism. nih.govfrontiersin.org Its substrate preference is for peptides with hydrophobic amino acid residues at the C-terminal position. tandfonline.comasm.org In vitro and in vivo studies have identified several key substrates:
Endothelin-1 (B181129) (ET-1): ET-1, a potent vasoconstrictor, is a major physiological substrate. This compound inactivates ET-1 by cleaving the C-terminal Trp²¹. ahajournals.orgplos.orgahajournals.org Studies in knockout mice have confirmed that this compound is a nonredundant, ET-1-degrading enzyme in vivo. ahajournals.orgahajournals.org
Tachykinins: This family of neuropeptides, including Substance P, is also targeted. This compound can deamidate Substance P, contributing to its inactivation. oup.comfrontiersin.orgspringermedizin.de
Other Bioactive Peptides: The enzyme also hydrolyzes angiotensin I, bradykinin (B550075), and oxytocin (B344502). frontiersin.orgfrontiersin.org
Lysosome-associated membrane protein 2 (LAMP2): this compound is involved in chaperone-mediated autophagy by regulating the degradation of the LAMP2 receptor. biolegend.comspringermedizin.deresearchgate.net
The carboxypeptidase activity of this compound varies significantly depending on the peptide substrate.
Table 2: Relative Carboxypeptidase Activity of this compound Towards Bioactive Peptides
| Substrate | Relative Activity (%) |
|---|---|
| Endothelin-1 | 100 |
| Angiotensin I | 9.5 |
| Bradykinin | 6.1 |
| Oxytocin | 4.0 |
| Substance P | 3.8 |
Data represents relative rates of hydrolysis as reported by Hiraiwa (1999) and Timur et al. (2016). frontiersin.orgresearchgate.net
The diverse catalytic functions of this compound are strictly regulated by pH, reflecting its different roles within various cellular compartments. oup.comfrontiersin.org
Carboxypeptidase Activity: This activity is optimal under acidic conditions, with a pH optimum between 4.5 and 5.5. frontiersin.orgnih.gov This aligns with the acidic environment of the lysosome, where it performs its primary proteolytic functions. researchgate.net The hydrolysis of substrates like Cbz-Phe-Ala and Cbz-Glu-Tyr occurs over a broad acidic pH range but peaks around pH 5.0-6.0. tandfonline.com
Deamidase and Esterase Activities: In contrast to its peptidase activity, this compound exhibits deamidase and esterase activities at a neutral pH. biolegend.comnovusbio.comfrontiersin.org This suggests that this compound may have extralysosomal roles, potentially at the cell surface or in the cytosol, where the pH is neutral. nih.govresearchgate.net
Identification and Characterization of Physiological Substrates.
Protein-Protein Interactions Involving this compound
Beyond its independent catalytic functions, this compound plays a crucial structural and protective role through its association with other proteins, most notably within the lysosomal multienzyme complex (LMC). pnas.orgresearchgate.net In this context, it is often referred to as the "protective protein" (PPCA). nih.govmedlineplus.govuniprot.org
This compound forms a high-molecular-weight complex with two other lysosomal glycosidases: neuraminidase-1 (NEU1) and beta-galactosidase (GLB1). umass.eduresearchgate.netnih.gov This association is vital for the proper function and stability of both NEU1 and GLB1. nih.govbiorxiv.org
Stabilization and Activation: Within the LMC, this compound shields NEU1 and GLB1 from rapid intralysosomal proteolytic degradation, thereby greatly extending their half-life. researchgate.netnih.govbiorxiv.org The interaction is particularly critical for NEU1, which is catalytically inert and unstable if not complexed with this compound. pnas.orgnih.govnih.gov this compound is essential for the correct lysosomal transport, oligomerization, and catalytic activation of NEU1. frontiersin.orgnih.gov While GLB1 can retain some activity outside the complex, its stability is significantly enhanced by its association with this compound. pnas.orgnih.gov
Mechanism of Interaction: The formation of the complex occurs in an early biosynthetic compartment, ensuring the correct trafficking of the enzymes to the lysosome. springermedizin.denih.gov Structural studies suggest that GLB1 associates with the large 32 kDa subunit of this compound, while NEU1 interacts with the small 20 kDa subunit. nih.gov The protective function of this compound is distinct from its enzymatic activity; a catalytically inactive mutant of this compound can still form the complex and protect its partner enzymes. frontiersin.orgahajournals.org The disruption of this complex due to mutations in the CTSA gene is the molecular basis for the lysosomal storage disease galactosialidosis, which is characterized by a secondary deficiency of both NEU1 and GLB1. novusbio.commetabolicsupportuk.org
Formation of the Lysosomal Protective Protein Complex
This compound, also known as protective protein/cathepsin A (PPCA), plays a crucial structural role within the lysosome by forming a high-molecular-weight multienzyme complex. nih.govwikipedia.org This complex is essential for the correct lysosomal routing, stability, and catalytic activity of two other glycosidases: β-galactosidase (β-GAL) and neuraminidase 1 (NEU1). frontiersin.orgnih.gov The formation of this protective complex is a critical cellular process, and its disruption leads to the lysosomal storage disorder galactosialidosis. nih.govpnas.org
The association of this compound with β-galactosidase and neuraminidase occurs shortly after their synthesis in the endoplasmic reticulum. pnas.org This early oligomerization is vital for the proper folding and subsequent transport of the complex to the lysosomes. pnas.org Within the lysosomal environment, this compound's primary protective function is to prevent the premature intralysosomal proteolytic degradation of β-galactosidase and neuraminidase. nih.govfrontiersin.org This protective role is distinct from its own catalytic activity. nih.govnih.gov
The interaction with this compound is particularly critical for neuraminidase, which loses its enzymatic activity in the absence of this association. pnas.org β-galactosidase, however, can retain a residual amount of activity (around 10-15% of normal levels) without being part of the complex. pnas.org The assembly of this complex is a key factor in the functional integrity of these glycosidases. Mutations in the CTSA gene that impair the ability of this compound to form this complex result in a combined deficiency of β-galactosidase and neuraminidase activity, which is the biochemical hallmark of galactosialidosis. nih.govmedlineplus.gov
Table 1: Components of the Lysosomal Protective Protein Complex
| Component | Function within the Complex | Consequence of Dissociation |
|---|---|---|
| This compound (PPCA) | Provides structural stability to the complex, protecting β-GAL and NEU1 from proteolysis and activating NEU1. frontiersin.orgahajournals.orgsinobiological.com | Instability and degradation of β-GAL and NEU1, leading to their functional deficiency. nih.govpnas.org |
| β-Galactosidase (β-GAL) | A glycosidase that breaks down specific sugar molecules. medlineplus.gov | Becomes unstable and is rapidly degraded, though some residual activity may remain. pnas.org |
| Neuraminidase 1 (NEU1) | A glycosidase involved in the breakdown of sialylated glycoconjugates. medlineplus.govresearchgate.net | Loses its catalytic activity and is degraded. pnas.orgresearchgate.net |
Interactions with Other Cellular Proteins
Beyond its role in the lysosomal protective complex, this compound interacts with several other cellular proteins, modulating their function. These interactions occur both within and outside the lysosome and are often linked to its catalytic activity as a carboxypeptidase. frontiersin.org
On the cell surface, this compound is a component of the elastin-binding protein complex. medlineplus.govahajournals.org This receptor complex also includes neuraminidase 1 and the elastin-binding protein (EBP), which is an alternatively spliced variant of β-galactosidase. medlineplus.govahajournals.org This complex is crucial for the proper assembly and formation of elastic fibers, which are essential components of connective tissues. medlineplus.govahajournals.org
This compound's carboxypeptidase activity allows it to process and inactivate a range of bioactive peptides. frontiersin.org Research has shown that it can cleave C-terminal amino acids from peptides such as endothelin-1, bradykinin, substance P, and oxytocin. frontiersin.orgoup.com This function suggests a role for extralysosomal this compound in regulating the physiological effects of these peptides, including processes like blood pressure control. frontiersin.orgahajournals.org For instance, the inactivation of the potent vasoconstrictor endothelin-1 by this compound highlights its potential role in cardiovascular regulation. ahajournals.orgsinobiological.com
Furthermore, some studies suggest broader interactions within the complex world of proteases. There is evidence of "cathepsin cannibalism," where different members of the cathepsin family can proteolytically cleave and inactivate one another, suggesting a complex regulatory network among these enzymes. gatech.edu
Table 2: Cellular Proteins Interacting with this compound
| Interacting Protein | Location of Interaction | Functional Consequence of Interaction |
|---|---|---|
| β-Galactosidase (β-GAL) | Lysosome | Formation of the protective protein complex, stabilization of β-GAL. nih.govfrontiersin.org |
| Neuraminidase 1 (NEU1) | Lysosome, Cell Surface | Stabilization and catalytic activation of NEU1 in the lysosome; component of the elastin-binding protein complex on the cell surface. frontiersin.orgmedlineplus.govahajournals.org |
| Elastin-Binding Protein (EBP) | Cell Surface | Formation of the elastin-binding protein receptor complex, essential for elastic fiber assembly. medlineplus.govahajournals.org |
| Endothelin-1 | Extracellular/Pericellular | Inactivation of endothelin-1 through proteolytic cleavage. frontiersin.orgsinobiological.com |
| Bradykinin | Extracellular/Pericellular | Inactivation through proteolytic cleavage. frontiersin.org |
| Substance P | Extracellular/Pericellular | Inactivation through proteolytic cleavage. frontiersin.orgoup.com |
| Oxytocin | Extracellular/Pericellular | Inactivation through proteolytic cleavage. frontiersin.orgoup.com |
| Angiotensin I | Extracellular/Pericellular | Inactivation through proteolytic cleavage. frontiersin.org |
Cellular Localization, Trafficking, and Regulation of Cathepsin a
Biosynthesis and Intracellular Transport of Cathepsin A
The journey of this compound from its synthesis to its final destination involves a coordinated series of events within the cell's endomembrane system.
Like most lysosomal enzymes, this compound is synthesized as a precursor protein, or zymogen, in the rough endoplasmic reticulum (ER). frontiersin.orgplos.org It contains a signal peptide that directs it into the ER lumen, where the signal peptide is cleaved. plos.org Within the ER and subsequently the Golgi apparatus, the precursor undergoes glycosylation, where sugar side chains are added to specific asparagine residues. researchgate.net A key modification occurs in the cis-Golgi network, where some mannose residues on the N-linked oligosaccharides are phosphorylated to form mannose-6-phosphate (B13060355) (M6P). researchgate.netnih.gov This M6P tag serves as a specific recognition signal for M6P receptors (MPRs) located in the trans-Golgi network (TGN). frontiersin.orgresearchgate.netnih.gov The binding of M6P-tagged this compound to MPRs facilitates its packaging into clathrin-coated vesicles that bud off from the TGN, ensuring its transport towards the endosomal-lysosomal system. researchgate.netnih.gov
The vesicles containing the this compound-MPR complex are transported to early endosomes. researchgate.net As the endosomes mature into late endosomes, the internal environment becomes more acidic. researchgate.net This drop in pH causes the dissociation of this compound from the MPRs. researchgate.net The receptors are then recycled back to the TGN for further rounds of transport, while the late endosomes eventually fuse with lysosomes, delivering the this compound precursor to its primary destination. researchgate.net Inside the acidic environment of the lysosome, the precursor undergoes further proteolytic processing to become a mature, active enzyme. plos.orgmdpi.com While the M6P pathway is the primary route, evidence suggests the existence of M6P-independent transport mechanisms for some cathepsins, involving other receptors like sortilin and low-density lipoprotein receptor-related protein 1 (LRP1). nih.gov
ER-Golgi Pathway and Mannose-6-Phosphate Receptor-Mediated Trafficking.
Subcellular Distribution and Compartmentalization of this compound
While this compound is predominantly found in lysosomes, it is also present in other cellular compartments, where it may exert different functions.
The bulk of active this compound resides within the lysosomes. oup.comnih.govoup.com In these acidic organelles, it plays a vital role in the degradation of proteins and peptides taken up by the cell through endocytosis and phagocytosis. frontiersin.orgoup.com this compound is also essential for the proper function and stability of other lysosomal enzymes, such as β-galactosidase and neuraminidase, forming a protective complex with them. nih.govembopress.org A deficiency in this compound leads to the lysosomal storage disease galactosialidosis, characterized by the accumulation of undegraded substrates. nih.govembopress.org
A fraction of this compound can be secreted out of the cell. frontiersin.orgnih.gov This secretion can occur through the regular biosynthetic/secretory pathway if the enzyme escapes capture by MPRs in the Golgi. frontiersin.org Secretion can also happen via lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane, releasing their contents into the extracellular space. nih.gov Extracellular this compound is often in its less active pro-form, which is more stable at the neutral pH of the extracellular environment. nih.gov However, active forms have also been detected extracellularly. nih.gov Extracellular this compound is implicated in processes like extracellular matrix remodeling and the processing of prohormones. nih.govnih.gov
In addition to its well-established lysosomal and extracellular presence, this compound has also been detected in the cytosol and nucleus. frontiersin.orgplos.orgnih.gov The translocation of cathepsins from lysosomes to the cytosol can occur through lysosomal membrane permeabilization (LMP). frontiersin.orgexplorationpub.com Some studies suggest that alternative translation initiation sites in the mRNA could lead to the synthesis of truncated forms of cathepsins lacking the ER signal peptide, resulting in their direct cytosolic localization. nih.govtandfonline.com Once in the cytosol, cathepsins can be transported into the nucleus. nih.govtandfonline.com Some cathepsins possess their own nuclear localization signals (NLS), while others may "hitchhike" on other NLS-containing proteins to enter the nucleus. tandfonline.com The functions of nuclear this compound are still being investigated, but other nuclear cathepsins have been implicated in the regulation of cell cycle progression and transcription. nih.govresearchgate.net
Secreted Forms and Extracellular Activity of this compound.
Regulation of this compound Activity
The functional versatility of this compound is governed by its interactions with other proteins, its response to allosteric factors, and the pH of its environment. These regulatory layers ensure that its enzymatic and protective functions are executed in the appropriate cellular compartments and physiological conditions.
Unlike many other proteases, the primary regulation of this compound by endogenous proteins is not through direct inhibition of its catalytic site but rather through a unique protective function. nih.gov this compound is also known as "protective protein" (PPCA) due to its essential role in stabilizing and activating other lysosomal enzymes. nih.govmedlineplus.gov
This protective role is most evident in its formation of a high-molecular-weight lysosomal multienzyme complex with two glycosidases: β-galactosidase (GAL) and neuraminidase-1 (NEU1). sinobiological.comfrontiersin.orgahajournals.org Within this complex, this compound performs two critical regulatory functions:
It provides structural stability to β-galactosidase, shielding it from rapid intralysosomal proteolytic degradation. nih.govasm.org
It is essential for the catalytic activation of neuraminidase-1. sinobiological.comahajournals.org
This protective function is structurally and functionally separate from its own enzymatic activities. nih.gov Experiments with a catalytically inactive mutant of this compound (Ser190Ala) demonstrated that it could still form the multienzyme complex and protect its partner enzymes, confirming that its chaperone-like role is independent of its proteolytic capabilities. ahajournals.orgnih.gov The interaction with this compound is particularly critical for neuraminidase, which loses its enzymatic activity in the absence of PPCA. pnas.org
While classic protease inhibitors like cystatins are major regulators of cysteine cathepsins, they are not relevant to this compound, which is a serine protease. nih.gov The regulation of this compound's catalytic activity is also influenced by other proteases. For instance, the cysteine protease Cathepsin L can activate the zymogen (pro-Cathepsin A) into its mature, active form in vitro. wikipedia.org Furthermore, Cathepsin C has been shown to release β-galactosidase and neuraminidase from the complex with this compound, thereby reinstating their activity. viamedica.pl
Table 1: Components of the Lysosomal Multienzyme Complex Regulated by this compound
| Component | Class | Role of this compound |
| This compound (PPCA) | Serine Protease | Structural core, chaperone, and activator |
| β-galactosidase (GAL) | Glycosidase | Protected from proteolytic degradation |
| Neuraminidase-1 (NEU1) | Glycosidase | Activated and stabilized |
Allosteric regulation, where a molecule binds to a site other than the active site to modify enzyme activity, is a known mechanism for some proteases, such as the cysteine protease Cathepsin K. portlandpress.comnih.gov However, this form of regulation by small-molecule allosteric modifiers has not been established as a primary mechanism for this compound.
Instead, the activity of this compound is modulated by its incorporation into larger protein complexes on the cell surface. Besides the lysosomal complex, this compound, along with neuraminidase-1 and an enzymatically inactive splice variant of β-galactosidase (known as elastin-binding protein or EBP), forms the elastin-binding protein complex. medlineplus.govahajournals.org This receptor complex is found on the surface of elastin-producing cells and plays a crucial role in the formation of elastic fibers. medlineplus.govahajournals.org In this extralysosomal location, the complex formation modulates this compound's access and activity towards specific substrates, such as its role in inactivating the vasoconstrictor peptide endothelin-1 (B181129). sinobiological.comahajournals.org This association with cell-surface receptors acts as a key modulatory factor, directing its catalytic activity towards specific extracellular targets.
A critical factor regulating the catalytic function of this compound is the pH of its surrounding environment. The enzyme exhibits remarkable multifunctionality, displaying distinct enzymatic activities at different pH optima. frontiersin.orgasm.orgfrontiersin.org This pH-dependent activity allows it to perform different roles inside the acidic environment of the lysosome versus the neutral pH of other cellular or extracellular locations. nih.govembopress.org
Acidic pH (Lysosomal): Inside the lysosome, where the pH is maintained between 4.5 and 5.5, this compound functions optimally as a carboxypeptidase. frontiersin.orgasm.orgviamedica.pl This activity is responsible for its role in protein degradation within the lysosome.
Neutral pH (Extralysosomal): At a neutral pH of around 7.0, its carboxypeptidase activity is significantly reduced. Instead, it functions as a deamidase and an esterase. asm.orgviamedica.plembopress.org This allows it to act on a variety of bioactive peptide hormones in extralysosomal compartments, such as the cell surface or the extracellular space, where it can inactivate peptides like substance P, bradykinin (B550075), and endothelin-1. sinobiological.comfrontiersin.orgnovusbio.com
This pH-driven functional switch is a key regulatory mechanism that segregates its bulk protein degradation role within lysosomes from its more specific signaling-peptide regulatory function outside of them. pnas.org
Table 2: pH-Dependent Catalytic Activities of this compound
| Activity | Optimal pH Range | Typical Cellular Location | Primary Function |
| Carboxypeptidase | 4.5 - 5.5 | Lysosome | Intralysosomal protein degradation |
| Deamidase / Esterase | ~ 7.0 | Cell surface, Extracellular space | Inactivation of bioactive peptides |
Physiological Roles and Cellular Functions of Cathepsin a
Role of Cathepsin A in Lysosomal Degradation and Homeostasis
Lysosomes are integral for maintaining cellular homeostasis by degrading both intracellular and extracellular materials. researchgate.netnih.gov this compound is a key player in these degradative pathways, contributing to the breakdown of a wide range of molecules. nih.govrndsystems.com
The breakdown of glycoproteins within lysosomes is a vital part of cellular turnover. researchgate.net This process involves the concerted action of proteases and glycosidases. researchgate.netoup.com Glycoproteins are delivered to lysosomes through endocytosis or autophagy, where they are broken down into amino acids and monosaccharides. researchgate.netoup.com
This compound, along with other cathepsins, is involved in the extensive proteolysis of the polypeptide backbone of glycoproteins. researchgate.netpnas.org This initial degradation is a prerequisite for the subsequent action of other enzymes, such as aspartylglucosaminidase, which cleaves the bond between the glycan and the asparagine residue. researchgate.netoup.com Studies have shown that cathepsin D, another lysosomal protease, can proteolyze heavily O-glycosylated mucin domains without prior removal of the glycans. pnas.org This suggests that cathepsins can act on fully glycosylated proteins, initiating the catabolic cascade. pnas.org The deficiency of this compound leads to galactosialidosis, a lysosomal storage disorder characterized by the accumulation of glycoproteins and oligosaccharides, highlighting its essential role in glycoprotein (B1211001) metabolism. rndsystems.comrndsystems.com
Research has also indicated the involvement of cathepsin L in the processing of viral glycoproteins, a process that can be inhibited by the glycopeptide antibiotic teicoplanin. frontiersin.org This underscores the broader role of cathepsins in processing glycosylated proteins.
Sphingolipid metabolism is a complex process that occurs in various cellular compartments, with catabolism primarily taking place in the lysosomes. mdpi.comnih.gov This breakdown pathway is crucial for maintaining cellular homeostasis and involves a series of enzymatic steps. limes-institut-bonn.de
Dysregulation of sphingolipid metabolism is associated with various diseases, including amyotrophic lateral sclerosis, where altered levels of sphingolipids and the overexpression of genes involved in their lysosomal recycling have been observed. frontiersin.org The integrity of the lysosomal membrane, which is influenced by sphingolipid metabolism, is critical for preventing the leakage of cathepsins and other hydrolases into the cytosol, an event that can trigger cell death. tandfonline.com
Autophagy is a fundamental cellular process for degrading and recycling cellular components, and it relies heavily on functional lysosomes. tandfonline.complos.org The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step where the enclosed cargo is degraded by lysosomal hydrolases, including cathepsins. tandfonline.comahajournals.org
This compound plays a role in modulating the lysosomal-autophagy pathway. It is involved in the degradation of lysosome-associated membrane protein type 2A (LAMP-2A), a receptor for chaperone-mediated autophagy. wikipedia.orgnih.gov This regulation of LAMP-2A levels by this compound directly impacts the efficiency of this specific autophagic pathway. nih.gov
Lipid Metabolism and Sphingolipid Catabolism.
This compound in Protein Processing and Activation
Beyond its degradative functions within the lysosome, this compound is also involved in the specific processing and activation of various proteins and peptides. researchgate.net This activity can occur both within the lysosome and in extralysosomal locations. nih.gov
This compound has been shown to hydrolyze and inactivate a variety of bioactive peptides by cleaving one or two amino acids from their C-terminal ends. nih.govresearchgate.net This catalytic activity has been demonstrated for peptides such as bradykinin (B550075), substance P, oxytocin (B344502), angiotensin I, and endothelin-I. nih.govresearchgate.net This suggests that this compound plays a regulatory role in modulating the activity of these signaling molecules. researchgate.netresearchgate.net
Studies using a mouse model with an inactive form of this compound (CTSA S190A) have shown that the levels of these bioactive peptides are significantly altered in various tissues, including the kidney, liver, lung, and brain, when compared to wild-type mice. researchgate.net This provides in vivo evidence for the role of this compound in the processing of these peptides. researchgate.netresearchgate.net The ability of this compound to act on these substrates indicates its importance in physiological processes such as blood pressure regulation and inflammation. nih.gov
| Bioactive Peptide | Effect of this compound Activity | Tissue Specificity |
| Bradykinin | Inactivation | Kidney, Liver, Lung, Brain, Serum researchgate.netresearchgate.net |
| Substance P | Inactivation | Kidney, Liver, Lung, Brain, Serum researchgate.net |
| Oxytocin | Inactivation | Kidney, Liver, Lung, Brain, Serum researchgate.net |
| Angiotensin I | Inactivation | Kidney, Liver, Lung, Brain, Serum nih.govresearchgate.net |
| Endothelin-I | Inactivation | Kidney, Liver, Lung, Brain, Serum nih.govresearchgate.net |
This table summarizes the bioactive peptides known to be processed by this compound and the tissues where this has been observed.
Cathepsins are known to participate in proteolytic cascades, where the activation of one protease leads to the activation of another. researchgate.net While the role of other cathepsins, such as cathepsin B, in these cascades is well-documented, the specific involvement of this compound is an area of ongoing research. mdpi.com
This compound itself is synthesized as an inactive zymogen and requires proteolytic processing to become active. wikipedia.orgresearchgate.net This activation can be performed by other proteases, such as cathepsin L, in vitro. wikipedia.org This indicates that this compound can be a downstream target in a protease activation cascade.
Processing of Bioactive Peptides and Hormones.
This compound in Immune Response and Inflammation
This compound plays a significant, though sometimes indirect, role in the complex processes of the immune system and inflammation. Its expression in key immune cells and its enzymatic activity contribute to both innate and adaptive immunity.
This compound is expressed in primary human antigen-presenting cells (APCs), which are crucial for initiating adaptive immune responses. nih.gov These cells include B lymphoblastoid cells, primary human B cells, and various subsets of dendritic cells (DCs), such as myeloid DCs (mDC1 and mDC2) and plasmacytoid DCs. nih.gov The presence of this compound in these professional APCs suggests its participation in the processing and presentation of antigens. nih.govsmw.ch
The primary function of APCs is to process foreign proteins into smaller peptides and present them on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T lymphocytes, thereby activating them. smw.chfrontiersin.org This process involves the degradation of the invariant chain (Ii), which initially blocks the peptide-binding groove of the MHC class II molecule. nih.gov While other cathepsins, like Cathepsin S and L, are known to be major players in the degradation of the invariant chain, research suggests a specific role for this compound in the final stages of antigen processing. nih.govresearchgate.netnih.gov
Studies using inhibitors of serine proteases, such as PMSF and lactacystin, on lysosomal extracts from B lymphoblastoid cells have demonstrated that the inhibition of this compound activity leads to a reduced release of amino acids from the C-terminal end of model peptides. This suggests that this compound is involved in the C-terminal "trimming" or "fine-tuning" of antigenic T cell epitopes. nih.gov This precise trimming is critical for the optimal binding of peptides to MHC class II molecules and their subsequent recognition by T cell receptors.
Table 1: Expression of this compound in Human Antigen-Presenting Cells nih.gov
| Cell Type | Expression of this compound |
| B Lymphoblastoid Cells (BLC) | Expressed |
| Primary Human B Cells | Expressed |
| Myeloid Dendritic Cells (mDC1) | Expressed |
| Myeloid Dendritic Cells (mDC2) | Expressed |
| Plasmacytoid Dendritic Cells (pDC) | Expressed |
The involvement of this compound in modulating inflammatory pathways is an area of ongoing research. While the broader roles of other cathepsins in inflammation are well-documented, direct evidence for this compound's extensive involvement is still emerging. However, specific contexts, such as cardiac inflammation, have provided insights into its pro-inflammatory potential. nih.govproteomexchange.orgkcl.ac.uknih.gov
In the heart, overexpression of this compound has been shown to contribute to increased inflammation. nih.govproteomexchange.orgkcl.ac.uk This is linked to its ability to degrade extracellular superoxide (B77818) dismutase (EC-SOD), an important antioxidant enzyme. The reduction of EC-SOD leads to an accumulation of superoxide radicals, resulting in oxidative stress. nih.govproteomexchange.orgkcl.ac.uk This oxidative stress, in turn, can trigger inflammatory responses, myocyte hypertrophy, and cellular apoptosis. nih.govproteomexchange.orgkcl.ac.uk This finding implicates this compound as a potential mediator of inflammation in the context of ventricular remodeling and heart disease. nih.govnih.gov
While this points to a pro-inflammatory role in a specific pathological condition, the broader impact of this compound on systemic inflammatory pathways, such as the regulation of pro-inflammatory cytokines like TNF-α and IL-1β, is less clear compared to other cathepsins like B, G, and L. smw.chresearchgate.netnih.govarchivesofrheumatology.org The activity of these other cathepsins is known to be regulated by cytokines, and they can, in turn, process and modulate the activity of cytokines and chemokines, creating complex feedback loops in inflammation. smw.chnih.govfrontiersin.org Further research is needed to fully elucidate the extent of this compound's direct role in these general inflammatory signaling cascades.
Antigen Presentation and Immune Cell Function.
This compound in Extracellular Matrix Remodeling
This compound is found not only within the lysosomes but is also secreted into the extracellular space, where it can participate in the remodeling of the extracellular matrix (ECM). nih.govebi.ac.uk The ECM is a complex network of proteins, including collagens, laminin (B1169045), and fibronectin, that provides structural support to tissues and plays a crucial role in cellular processes. nih.govoup.com The degradation and turnover of ECM components are vital for normal physiological processes and are also implicated in various pathologies. nih.govnih.govoup.comresearchgate.net
A significant role for this compound in ECM remodeling has been identified in the heart. nih.govproteomexchange.orgkcl.ac.uknih.govebi.ac.uk Studies have shown that both cardiomyocytes and cardiac fibroblasts express and secrete this compound. proteomexchange.orgkcl.ac.uk In the extracellular space of the heart, this compound can degrade other proteins, contributing to the structural changes seen in cardiac remodeling. nih.govnih.gov
A key substrate of extracellular this compound in the heart is the antioxidant enzyme extracellular superoxide dismutase (EC-SOD). nih.govproteomexchange.orgkcl.ac.uk By degrading EC-SOD, this compound reduces the protective antioxidant capacity of the ECM, leading to increased oxidative stress. This, in turn, promotes pathological ECM remodeling, characterized by enhanced interstitial fibrosis and an altered collagen type I to type III ratio. nih.govkcl.ac.uknih.gov This process contributes to myocyte hypertrophy and left ventricular dysfunction. nih.govkcl.ac.uknih.gov
While the role of other cathepsins, such as B, K, L, and S, in degrading major ECM components like elastin (B1584352) and fibrillar collagens is well-established, the specific ECM protein substrates of this compound, besides EC-SOD, are still being investigated. nih.govoup.comduke.edu The established link between this compound and cardiac fibrosis, however, highlights its importance as a potential therapeutic target for diseases associated with pathological ECM remodeling. nih.govnih.gov
This compound in Stem Cell Pluripotency, Proliferation, and Differentiation
Recent research has uncovered a role for this compound in the fundamental processes of stem cell biology, including the maintenance of pluripotency, proliferation, and the capacity for differentiation. researchgate.net Pluripotency refers to the ability of stem cells, such as embryonic stem cells (ESCs), to differentiate into all cell types of the body. walshmedicalmedia.comfrontiersin.orgfrontiersin.org This state is maintained by a complex network of transcription factors, including Oct4, Sox2, and Nanog. frontiersin.orgfrontiersin.org
Studies in mouse embryonic stem cells (mESCs) have shown that this compound is a regulator of these core stem cell properties. researchgate.net Research indicates that a reduction in this compound levels can lead to a decrease in pluripotency and impaired proliferation due to cell cycle arrest. researchgate.net Furthermore, a deficiency in this compound has been associated with a decreased potential for differentiation and the formation of teratomas, which are tumors comprised of tissues from all three germ layers and are a hallmark of pluripotency. researchgate.net
The mechanism by which this compound influences these processes is thought to involve the regulation of the expression of key pluripotency factors. While the precise molecular pathways are still under investigation, it is evident that this compound plays a role in the intricate balance required to maintain the undifferentiated state of ESCs and to allow for their orderly differentiation into specialized cell types. researchgate.netresearchgate.net This emerging role for this compound in stem cell biology opens new avenues for understanding the molecular control of pluripotency and differentiation. Other cathepsins, such as D, K, and L, have also been implicated in the differentiation of various stem cell lineages, including osteocytes and cardiomyocytes, suggesting a broader role for this enzyme family in developmental processes. mdpi.comfrontiersin.org
Table 2: Effects of Altered this compound Levels on Mouse Embryonic Stem Cells researchgate.net
| Condition | Effect on Pluripotency | Effect on Proliferation | Effect on Differentiation Potential |
| Reduced this compound | Decreased | Impaired (due to cell cycle arrest) | Decreased |
Cathepsin a in Pathophysiological Processes and Disease Mechanisms
Genetic Deficiencies and Cathepsin A-Related Lysosomal Storage Disorders
Genetic defects in the gene encoding this compound (CTSA) lead to a group of rare, inherited metabolic disorders known as lysosomal storage diseases. researchgate.net These conditions are characterized by the abnormal accumulation of substances within the lysosomes, the cell's recycling centers, due to deficient enzyme activity. ggc.org
Galactosialidosis (GS) is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the CTSA gene. nih.govwikipedia.org This gene provides instructions for making the protective protein/cathepsin A (PPCA). nih.gov The primary defect in PPCA leads to a secondary deficiency of two other lysosomal enzymes: β-galactosidase and neuraminidase-1. nih.govwikipedia.org
Normally, this compound forms a complex with β-galactosidase and neuraminidase-1 within the lysosome. This complex is crucial for the proper function and stability of the other two enzymes. nih.govjneurosci.org Specifically, this compound's protective function prevents the premature breakdown of β-galactosidase and neuraminidase-1, allowing them to perform their roles in breaking down specific fats, sugars, and proteins. wikipedia.org
When mutations occur in the CTSA gene, the resulting defective this compound protein cannot form this essential complex. wikipedia.org Consequently, β-galactosidase and neuraminidase-1 are rapidly degraded, leading to their functional deficiency. jneurosci.org This combined enzymatic deficiency results in the accumulation of sialyloligosaccharides and other glycoproteins within lysosomes, causing the cellular dysfunction and wide-ranging clinical symptoms characteristic of galactosialidosis. nih.govd-nb.info The severity of the disease often correlates with the level of residual this compound activity; for instance, the early infantile form is associated with a near-complete absence of activity, while later-onset forms may show some residual activity. nih.gov
The clinical presentation of galactosialidosis is heterogeneous, with symptoms affecting the nervous system and systemic organs. oup.com Common features include coarse facial features, skeletal abnormalities, vision problems, and intellectual disability. wikipedia.org The accumulation of storage material is believed to trigger inflammatory processes, which may contribute to some of the observed pathologies, such as arthritis. d-nb.info
Table 1: Key Proteins in Galactosialidosis Pathogenesis
| Protein | Gene | Function | Role in Galactosialidosis |
|---|---|---|---|
| This compound (PPCA) | CTSA | Protective protein for β-galactosidase and neuraminidase-1; also has catalytic functions. nih.govnih.gov | Primary deficiency due to mutations prevents the formation of the lysosomal multienzyme complex. nih.govwikipedia.org |
| β-galactosidase (GLB1) | GLB1 | Breaks down GM1 gangliosides and other molecules. | Secondary deficiency due to lack of protection from this compound, leading to its degradation. nih.govjneurosci.org |
| Neuraminidase-1 (NEU1) | NEU1 | Removes sialic acid residues from glycoproteins and glycolipids. | Secondary deficiency due to lack of protection and activation by this compound. nih.govwikipedia.org |
Animal models, particularly mice with a targeted knockout of the Ctsa gene (PPCA⁻/⁻ mice), have been instrumental in understanding the pathophysiology of galactosialidosis. nih.govjax.org These mice exhibit a clinical and pathological presentation that closely mirrors the early-onset forms of the human disease. jax.org
Soon after birth, homozygous mutant mice show signs of the disease, including the characteristic vacuolation of cells in most tissues due to lysosomal storage. nih.gov They also excrete excessive amounts of sialyloligosaccharides in their urine, a key diagnostic feature of the disorder. nih.gov Tissues from these mice show no this compound activity and a severe secondary deficiency of neuraminidase-1. jax.org
The disease in these mice is progressive, leading to severe organ dysfunction, particularly affecting the kidneys. nih.gov Pathological changes are often first observed in tissues of epithelial origin, as the reticuloendothelial system is primarily affected. jax.org Other characteristic features include splenomegaly and heart involvement. jax.org Furthermore, homozygous male mice are infertile due to structural abnormalities in the epididymis that affect sperm motility. jax.org
A mouse model with a catalytically inactive form of this compound (CathAS190A) has also been developed. This model is useful for studying the consequences of the loss of this compound's catalytic activity without the severe symptoms caused by the secondary deficiencies of neuraminidase and β-galactosidase seen in knockout mice. nih.gov These CathAS190A mice show an accumulation of vasoactive peptides like endothelin-1 (B181129) in the hippocampus and exhibit learning and memory deficits. nih.gov
The inactivity of this compound has profound consequences at the cellular level, primarily stemming from its dual roles as a protective protein and a protease. nih.gov The loss of its protective function is the main driver of galactosialidosis, leading to the secondary deficiencies of β-galactosidase and neuraminidase-1 and the subsequent accumulation of undegraded substrates in lysosomes. nih.gov This storage results in lysosomal swelling and cellular vacuolization, which are hallmark features of the disease. nih.gov
Beyond its protective role, the loss of this compound's catalytic activity can also contribute to pathology. nih.gov this compound is known to degrade various bioactive peptides, and its deficiency can lead to their accumulation. nih.govnih.gov
The cellular consequences of this compound inactivity extend to processes like autophagy. nih.gov Impaired proteolysis due to cathepsin deficiencies can lead to a massive buildup of autophagosomes, which can trigger other pathologies such as cellular senescence and inflammasome activation. nih.gov In general, the inactivation of cathepsins can lead to a wide range of clinical complications due to the inappropriate degradation and abnormal accumulation of substrates within lysosomes. nih.gov
This compound Deficiency in Animal Models.
Role of this compound in Cancer Biology
While traditionally known for its role in lysosomal storage diseases, emerging evidence indicates that this compound is also implicated in cancer progression. nih.govexplorationpub.com Like other cathepsins, its expression can be dysregulated in various tumors, contributing to processes that favor cancer growth and spread. nih.govnih.gov
Several members of the cathepsin family are involved in tumor growth and proliferation. mdpi.comoncotarget.com They can be secreted into the tumor microenvironment, where they contribute to the release of growth factors that promote cancer cell proliferation. mdpi.com While much of the research has focused on other cathepsins like B and D, studies have shown that this compound activity is significantly higher in primary malignant melanoma lesions compared to benign nevi. researchgate.net This suggests a potential role for this compound in the malignant transformation and proliferation of these cancer cells. researchgate.netnih.gov Overexpression of this compound has been reported in hepatocellular carcinoma (HCC), where it is associated with a poorer prognosis. explorationpub.com Serum levels of this compound have even been proposed as a potential biomarker for diagnosing HCC. explorationpub.com
A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant sites. joycelab.org This process relies heavily on the degradation of the extracellular matrix (ECM), a network of proteins that provides structural support to tissues. tandfonline.com
Cathepsins, including this compound, are key players in ECM degradation. nih.govmdpi.com They can be secreted by cancer cells or associated with the cell surface, where their proteolytic activity breaks down ECM components like laminin (B1169045) and collagen. oncotarget.comtandfonline.com This clears a path for cancer cells to migrate and invade. joycelab.org
Specifically for this compound, its activity has been found to be even higher in metastatic lesions of malignant melanoma than in the primary tumors. researchgate.netnih.gov This finding strongly suggests that this compound plays a role in the metastatic dissemination of melanoma cells. researchgate.netnih.gov The general mechanism involves cathepsins contributing to the breakdown of the basement membrane, allowing cancer cells to enter blood and lymph vessels to travel to other parts of the body. nih.gov Furthermore, some cathepsins can cleave cell adhesion proteins like E-cadherin, which disrupts the connections between cancer cells and facilitates their migration and invasion. mdpi.comjoycelab.org
Angiogenesis Modulation by this compound.
This compound, along with other members of the cathepsin family, plays a multifaceted role in the complex process of angiogenesis, the formation of new blood vessels. This process is critical in both normal physiological functions and in pathological conditions such as tumor growth. Cathepsins contribute to angiogenesis by degrading the extracellular matrix (ECM), which allows for the migration and invasion of endothelial cells, a crucial step in forming new vessels. They are also involved in the activation and modification of various angiogenic growth factors and cytokines. ahajournals.org
Research has highlighted the involvement of different cathepsins in modulating angiogenesis. For instance, Cathepsin L has been shown to be important for neovascularization, as demonstrated in studies where its deficiency led to impaired wound recovery. spandidos-publications.com In the context of cancer, Cathepsin G upregulation has been linked to the promotion of tumor vascularization through the upregulation of TGF-β signaling, VEGF, and monocyte chemotactic protein 1. researchgate.net Conversely, Cathepsin E can inhibit angiogenesis by increasing the levels of anti-angiogenic mediators like IL-12 and endostatin. researchgate.net
Furthermore, pathological conditions can influence the role of cathepsins in angiogenesis. For example, under hyperglycemic conditions, Cathepsin S has been implicated in promoting endothelial inflammation and angiogenesis. mdpi.com The saturated free fatty acid palmitate has been shown to have an anti-angiogenic effect by impairing the expression and activity of cathepsins in human umbilical vein endothelial cells (HUVECs). spandidos-publications.com This indicates that metabolic factors can significantly modulate the angiogenic functions of cathepsins.
The table below summarizes the roles of various cathepsins in the modulation of angiogenesis based on current research findings.
| Cathepsin | Role in Angiogenesis | Mechanism of Action |
| This compound | Indirectly involved through its protective function for other cathepsins. | Forms a complex with other proteins to stabilize and protect them from degradation. |
| Cathepsin G | Pro-angiogenic | Upregulates TGF-β signaling, leading to increased VEGF and MCP-1 expression. researchgate.net |
| Cathepsin L | Pro-angiogenic | Promotes neovascularization, essential for processes like wound healing. spandidos-publications.com |
| Cathepsin S | Pro-angiogenic | Promotes neovascularization and tumor growth, particularly in colorectal carcinoma. mdpi.com |
| Cathepsin V | Modulatory | Processes plasminogen to generate anti-angiogenic angiostatin fragments. arvojournals.org |
| Cathepsin E | Anti-angiogenic | Upregulates anti-angiogenic mediators such as IL-12 and endostatin. researchgate.net |
This compound in Tumor Microenvironment Dynamics.
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, invasion, and metastasis. Cathepsins, including this compound, are key players in orchestrating the dynamics of the TME. nih.gov Their functions extend beyond simple degradation of the extracellular matrix (ECM) to include the modulation of immune responses, processing of cytokines and growth factors, and influencing cell-cell and cell-matrix interactions. mdpi.com
One of the primary roles of cathepsins in the TME is the degradation of the ECM, which facilitates cancer cell invasion and metastasis. nih.gov This process also promotes the infiltration of vascular endothelial cells, leading to angiogenesis. nih.gov The acidic conditions often found in the TME are favorable for the activity of many cathepsins, including Cathepsin L, which can degrade key ECM components like collagen, fibronectin, and laminin. tropicalgastro.com
Cathepsins are also pivotal in modulating the immune cell landscape within the TME. nih.gov They are involved in regulating the recruitment, antigen processing and presentation, differentiation, and cell death of immune cells, often contributing to an immunosuppressive environment that favors tumor growth. nih.govfrontiersin.org For instance, tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) are major sources of excessive cysteine cathepsin activity in cancer. frontiersin.org
Furthermore, cathepsins can influence signaling pathways within the TME by shedding the ectodomains of transmembrane receptors and releasing growth factors. frontiersin.org They can also cleave cell adhesion molecules, such as E-cadherin, which further contributes to the invasive potential of cancer cells. tropicalgastro.com The secretion of cathepsins by both cancer cells and stromal cells within the TME highlights the complex interplay between different cell types in promoting tumor progression. mdpi.comtropicalgastro.com
The table below outlines the multifaceted roles of cathepsins in the tumor microenvironment.
| Function | Involved Cathepsins | Mechanism |
| ECM Degradation | Cathepsin B, L, S, K | Directly degrade ECM components or initiate proteolytic cascades, facilitating invasion and metastasis. tropicalgastro.comfrontiersin.org |
| Immune Modulation | Cysteine Cathepsins | Regulate recruitment, antigen presentation, and differentiation of immune cells, often promoting immune suppression. nih.govfrontiersin.org |
| Growth Factor & Cytokine Processing | Cathepsin B, L | Release and activate growth factors and cytokines, influencing signaling pathways. mdpi.comfrontiersin.org |
| Cleavage of Adhesion Molecules | Cathepsin L | Cleaves molecules like E-cadherin, disrupting cell-cell adhesion and promoting invasion. tropicalgastro.com |
| Chemoresistance | Cathepsins | Can confer resistance to therapies by altering the cellular profile within the TME. nih.gov |
This compound in Neurodegenerative Diseases.
Lysosomal dysfunction is increasingly recognized as a key factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and neuronal ceroid lipofuscinoses (NCLs). nih.govnih.gov Cathepsins, as major lysosomal proteases, are central to maintaining neuronal homeostasis through the degradation of misfolded and aggregated proteins. nih.gov A deficiency or dysfunction of these enzymes can lead to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative disorders. nih.govaginganddisease.org
Role in Alzheimer's Disease Pathology.
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides and the intracellular accumulation of hyperphosphorylated tau protein. aginganddisease.orgscientificarchives.com While the precise role of this compound in AD is still being elucidated, its involvement in general lysosomal function suggests a potential influence on the disease's progression. aginganddisease.org The clearance of Aβ is, in part, dependent on lysosomal degradation, and therefore, any impairment in lysosomal function, potentially involving this compound, could contribute to Aβ accumulation. aginganddisease.orgscientificarchives.com
Research has shown that other cathepsins are directly involved in the processing and degradation of proteins central to AD pathology. Cathepsin D, for instance, is known to degrade both Aβ and tau. scientificarchives.com Interestingly, Aβ42, a particularly pathogenic form of the amyloid peptide, can inhibit the activity of Cathepsin D, creating a vicious cycle of Aβ accumulation and reduced clearance. scientificarchives.com Cathepsin B has also been implicated in the degradation of Aβ. frontiersin.org
Mendelian randomization studies have provided further insights, suggesting a causal link between certain cathepsins and the risk of AD. For example, higher levels of Cathepsin L have been associated with a lower risk of AD, while higher levels of Cathepsin H have been linked to an increased risk. jpreventionalzheimer.comnih.gov These findings highlight the complex and sometimes opposing roles of different cathepsins in AD pathogenesis.
The table below summarizes the involvement of various cathepsins in Alzheimer's disease pathology.
| Cathepsin | Role in Alzheimer's Disease | Key Findings |
| This compound | Potential indirect role | Its function in protecting other lysosomal enzymes suggests a possible impact on Aβ clearance. aginganddisease.org |
| Cathepsin B | Aβ degradation | Involved in the breakdown of Aβ peptides. frontiersin.org |
| Cathepsin D | Aβ and tau degradation | Degrades both key pathological proteins in AD, but its activity can be inhibited by Aβ42. scientificarchives.comfrontiersin.org |
| Cathepsin L | Protective | Higher levels are associated with a reduced risk of developing AD. jpreventionalzheimer.comnih.gov |
| Cathepsin H | Risk factor | Higher levels are associated with an increased risk of developing AD. jpreventionalzheimer.com |
Involvement in Parkinson's Disease Mechanisms.
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. nih.govfrontiersin.org Similar to Alzheimer's disease, lysosomal dysfunction and impaired protein degradation are central to PD pathogenesis. nih.gov Cathepsins play a crucial role in the breakdown of α-synuclein, and their dysregulation can contribute to its aggregation and the progression of the disease. nih.govfrontiersin.org
Several cathepsins have been implicated in the processing and degradation of α-synuclein. Cathepsins B and L are known to degrade α-synuclein, and their activity can prevent its aggregation. frontiersin.org Conversely, Cathepsin D can promote the oligomerization of α-synuclein. frontiersin.org The balance between the activities of these different cathepsins can therefore significantly influence the fate of α-synuclein in neurons. frontiersin.org
Mendelian randomization studies have suggested a causal relationship between certain cathepsins and the risk of PD. Notably, higher levels of Cathepsin B have been associated with a lower risk of PD, suggesting a protective role. nih.govfrontiersin.org In contrast, higher levels of Cathepsin H and Cathepsin S have been linked to an increased risk of the disease. nih.gov
Neuroinflammation is another key aspect of PD pathology, and cathepsins are involved in this process. Activated microglia, the resident immune cells of the brain, can release cathepsins, which can contribute to neuronal damage. mdpi.combiorxiv.org For instance, Cathepsin X has been shown to be upregulated in response to inflammatory stimuli and may play a role in inflammation-induced neurodegeneration. biorxiv.org
The table below summarizes the involvement of various cathepsins in Parkinson's disease mechanisms.
| Cathepsin | Role in Parkinson's Disease | Key Findings |
| Cathepsin B | Protective | Degrades α-synuclein and higher levels are associated with a reduced risk of PD. nih.govfrontiersin.orgfrontiersin.org |
| Cathepsin D | Pro-aggregatory | Can promote the oligomerization of α-synuclein. frontiersin.org |
| Cathepsin L | Protective | Involved in the degradation of α-synuclein. frontiersin.org |
| Cathepsin H | Risk factor | Higher levels are associated with an increased risk of PD. nih.gov |
| Cathepsin S | Risk factor | Higher levels are associated with an increased risk of PD. nih.gov |
| Cathepsin X | Pro-inflammatory | Upregulated in response to inflammation and may contribute to neurodegeneration. biorxiv.org |
This compound and Other Neurodegenerative Conditions (e.g., NCL).
Neuronal Ceroid Lipofuscinoses (NCLs), also known as Batten disease, are a group of fatal, inherited neurodegenerative lysosomal storage disorders that primarily affect children. nih.gov A key feature of NCLs is the accumulation of autofluorescent lipopigments within the lysosomes of neurons and other cells. nih.govjneurosci.org While mutations in this compound itself have not been directly linked to NCLs, the study of other cathepsin deficiencies has provided valuable models for understanding the pathophysiology of these devastating diseases. nih.gov
Deficiency in Cathepsin D, for example, leads to a severe pediatric neurodegenerative disease called NCL type 10. nih.gov This condition is characterized by aberrant autophagic function and the accumulation of storage bodies. nih.gov Mice deficient in Cathepsin D exhibit neuropathological features that are strikingly similar to those seen in human NCLs, including the progressive accumulation of lipopigments and specific proteins like subunit c of mitochondrial F1F0 ATPase. jneurosci.org
Similarly, a combined deficiency of Cathepsins B and L in mice results in brain atrophy and early-onset neurodegeneration, with a deficient autophagic flux. nih.gov These findings underscore the critical role of these cathepsins in maintaining neuronal health and preventing the accumulation of materials that are characteristic of NCLs. nih.govnih.gov
The study of these cathepsin-deficient models has also shed light on the cell death pathways involved in NCLs. While apoptosis has been considered a principal death pathway, evidence suggests that other mechanisms, such as autophagic cell death, are also involved. nih.gov The accumulation of autophagosomes is a common feature in these models, suggesting that a failure in the final stages of autophagy, where autophagosomes fuse with lysosomes for degradation, is a key pathogenic event. nih.gov
The table below summarizes the connection between cathepsin deficiencies and NCL-like neuropathologies.
| Cathepsin Deficiency | Associated Condition | Key Neuropathological Features |
| Cathepsin D | NCL Type 10 | Aberrant autophagic function, accumulation of lipofuscin and specific proteins. nih.govjneurosci.org |
| Cathepsins B and L (combined) | NCL-like neurodegeneration | Brain atrophy, early-onset neurodegeneration, deficient autophagic flux. nih.gov |
This compound in Cardiovascular Diseases.
This compound, a serine carboxypeptidase, is emerging as a significant player in the pathophysiology of cardiovascular diseases (CVDs). researchgate.net It is distributed in lysosomes, on the cell membrane, and in the extracellular space, where it can act on various peptide hormones, including bradykinin (B550075) and angiotensin I. researchgate.net This activity suggests that inhibiting this compound could have beneficial effects in conditions like chronic heart failure and cardiac hypertrophy. researchgate.net
The broader family of cathepsins is deeply implicated in the pathogenesis of CVDs, which are often characterized by inflammation and extensive remodeling of the extracellular matrix (ECM) of the arterial wall and heart. ahajournals.orgnih.gov Cathepsins contribute to these processes by degrading ECM components like collagen and elastin (B1584352), which is essential for maintaining the structural integrity of the cardiovascular system. nih.govfrontiersin.org
Several cathepsins have been identified as potential biomarkers and therapeutic targets in various CVDs. For instance, in atherosclerosis, an inflammatory disease that underlies many CVDs, cathepsins are involved in the activation of growth factors, cytokines, and other proteases associated with lipid metabolism, cell migration, and angiogenesis. ahajournals.org Increased expression and activity of cathepsins have been observed in atherosclerotic lesions, where they are highly expressed in macrophages and other inflammatory cells. nih.gov
Mendelian randomization studies have begun to elucidate the causal relationships between specific cathepsins and different CVDs. For example, Cathepsin E has been identified as a risk factor for myocardial infarction and ischemic stroke, while Cathepsin O increases the risk for ischemic stroke and atrial fibrillation. frontiersin.org Conversely, Cathepsin L2 has been shown to have protective effects against congestive heart failure and atrial fibrillation. frontiersin.org
The potential of cathepsins as diagnostic and prognostic markers is also being explored. Elevated serum levels of Cathepsin S and L have been suggested as potential biomarkers for coronary artery disease and aneurysm formation. ahajournals.org Furthermore, pharmacological inhibition of cathepsins has shown protective effects in animal models of cardiovascular disease, highlighting their potential as therapeutic targets. ahajournals.org
The table below summarizes the roles of various cathepsins in cardiovascular diseases.
| Cathepsin | Role in Cardiovascular Disease | Key Findings |
| This compound | Therapeutic target | Inhibition shows potential benefits in chronic heart failure and cardiac hypertrophy. researchgate.net |
| Cathepsin E | Risk factor | Associated with an increased risk of myocardial infarction and ischemic stroke. frontiersin.org |
| Cathepsin O | Risk factor | Associated with an increased risk of ischemic stroke and atrial fibrillation. frontiersin.org |
| Cathepsin L2 | Protective | Associated with a decreased risk of congestive heart failure and atrial fibrillation. frontiersin.org |
| Cathepsin S & L | Biomarkers | Elevated serum levels may indicate coronary artery disease and aneurysm formation. ahajournals.org |
| Cysteine Cathepsins (general) | Pathogenic role | Contribute to ECM remodeling, inflammation, and plaque instability in atherosclerosis. ahajournals.orgnih.gov |
Atherosclerosis Progression and Vascular Remodeling
This compound (CatA), a serine carboxypeptidase, is involved in the intricate processes of cardiovascular remodeling, although its direct role in systemic atherosclerosis is still an area of active investigation. Distributed within lysosomes and the extracellular matrix (ECM) of cardiac cells, CatA's enzymatic activity extends to the degradation of extracellular peptides, which can significantly influence ECM turnover and contribute to ventricular dysfunction. nih.govkcl.ac.uk Pathophysiological remodeling of the ECM is a critical contributor to the progression of left ventricular (LV) dysfunction and heart failure. nih.gov
Research has shown that overexpression of CatA in the heart leads to the degradation of a key antioxidant enzyme, extracellular superoxide (B77818) dismutase (EC-SOD). nih.govkcl.ac.ukproteomexchange.org A proteomic analysis of the secretome from adult mouse cardiac fibroblasts revealed that CatA digestion resulted in a five-fold decrease in EC-SOD abundance. nih.govproteomexchange.org This reduction in EC-SOD leads to an accumulation of superoxide radicals, thereby increasing oxidative stress, inflammation, and myocyte hypertrophy. kcl.ac.ukproteomexchange.org In a transgenic mouse model with cardiomyocyte-specific overexpression of CatA, EC-SOD protein levels in the left ventricle were reduced by 43%. proteomexchange.org This loss of antioxidative protection was associated with enhanced LV interstitial fibrosis, with a notable shift in the collagen I/III ratio towards the stiffer collagen I fibers, and an increase in the LV weight to body weight ratio. nih.govkcl.ac.ukproteomexchange.org These findings underscore a mechanism where CatA-mediated reduction of EC-SOD promotes a pro-fibrotic and hypertrophic environment, which are hallmarks of adverse vascular and cardiac remodeling. nih.gov While these studies focus on the heart, the fundamental processes of ECM degradation, inflammation, and oxidative stress are also central to the progression of atherosclerosis in systemic blood vessels. ahajournals.orgfrontiersin.org
Table 1: Effects of this compound Overexpression on Left Ventricular Remodeling in a Mouse Model
| Parameter | Wild-Type (WT) Mice | This compound Transgenic (CatA-TG) Mice | Percentage Change | p-value | Reference |
|---|---|---|---|---|---|
| EC-SOD Protein Levels | Baseline | Reduced by 43% | ↓ 43% | <0.001 | proteomexchange.org |
| Superoxide Radicals | 4.54 ± 1.2 µmol/mg tissue/min | 8.62 ± 2.3 µmol/mg tissue/min | ↑ 89.9% | 0.0012 | proteomexchange.org |
| Myocyte Hypertrophy | 19.8 ± 1.0 µm | 21.9 ± 1.8 µm | ↑ 10.6% | 0.024 | proteomexchange.org |
| LV Interstitial Fibrosis | Baseline | Increased by 19% | ↑ 19% | 0.028 | proteomexchange.org |
| LV End-diastolic Volume | 50.8 ± 5.8 µl | 61.9 ± 6.2 µl | ↑ 21.9% | 0.018 | proteomexchange.org |
Myocardial Ischemia-Reperfusion Injury
This compound plays a significant role in the pathophysiology of myocardial ischemia-reperfusion (I/R) injury. spandidos-publications.com This condition involves tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. Upregulation of CatA in cardiac tissue has been shown to degrade peptide hormones such as bradykinin and angiotensin II. spandidos-publications.com The degradation of these peptides can promote the release of norepinephrine (B1679862), which in turn enhances the likelihood of arrhythmias during myocardial I/R. spandidos-publications.com
Clinical and preclinical studies have demonstrated an increase in CatA levels following ischemic events. Analysis of left ventricular specimens from patients with end-stage ischemic cardiomyopathy revealed a significant increase in both CatA mRNA and protein levels. In a rat model of myocardial infarction, CatA mRNA levels were found to be significantly increased in the remote left ventricular myocardium and the left atrial myocardium eight weeks after the ischemic event.
Furthermore, CatA is a component of the elastin-binding complex, which is crucial for the biogenesis of elastin fibers. spandidos-publications.com The degradation of the extracellular matrix, including elastin, is a key feature of the remodeling that occurs after myocardial I/R injury. The dual role of CatA in degrading vasoactive peptides and participating in elastin fiber formation highlights its potential as a contributor to the pathological changes seen in I/R injury. spandidos-publications.com
Table 2: this compound Involvement in Myocardial Ischemia-Reperfusion Injury
| Aspect of I/R Injury | Role of this compound | Key Substrates/Interactions | Consequence | Reference |
|---|---|---|---|---|
| Arrhythmias | Upregulation and increased enzymatic activity | Bradykinin, Angiotensin II | Enhanced norepinephrine release, increased arrhythmia susceptibility | spandidos-publications.com |
| Cardiac Remodeling | Increased expression post-ischemia | Elastin-binding complex | Contribution to extracellular matrix changes and fibrosis | spandidos-publications.com |
| Chronic Ischemic Cardiomyopathy | Increased mRNA and protein levels | N/A | Association with end-stage heart disease |
This compound in Other Disease States
Renal Pathologies
This compound is critically involved in the physiology and pathology of the kidneys. The lysosomal storage disorder galactosialidosis, which is caused by a primary deficiency of CatA (also known as protective protein/cathepsin A or PPCA), underscores its importance in renal function. frontiersin.orgthermofisher.com Patients with the severe early-onset form of this disease often succumb to kidney failure within the first months of life. frontiersin.org A mouse model of galactosialidosis that is homozygous for a null mutation in the PPCA gene develops a phenotype that closely mimics the human disease, including severe nephropathy and progressive organ dysfunction. frontiersin.org
In the context of more common renal diseases, CatA expression has been shown to be altered. A study investigating diabetic kidney disease (DKD) in a mouse model found that the expression of CatA was significantly increased in the kidneys of mice with DKD. This suggests a potential role for CatA in the pathogenesis of diabetic nephropathy. The study also noted that many of the proteins with altered expression, including CatA, were related to lysosomes.
Inflammatory Bowel Diseases
The direct role of this compound in the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, is not well established in the existing scientific literature. Most research on the involvement of cathepsins in IBD has focused on other members of the cathepsin family, including cysteine proteases like Cathepsin B, L, and S, and the aspartic protease Cathepsin D. researchgate.net Studies have shown that the expression and activity of these cathepsins are increased in the inflamed mucosa of IBD patients and in animal models of colitis. scispace.comjcpres.comnih.gov For instance, Cathepsins B and L expression is elevated in areas of tissue damage and mucosal ulceration in IBD. jcpres.com Inhibition of these cathepsins has been shown to ameliorate experimental colitis, suggesting they contribute to tissue destruction. jcpres.com Similarly, Cathepsin S is activated in macrophages during colitis and can cause visceral pain. nih.gov While these findings highlight a clear role for certain cathepsins in IBD pathophysiology, specific data implicating this compound remains scarce.
Bone Resorption Disorders
This compound, in its capacity as a protective protein (PPCA), plays a novel role in regulating bone metabolism by influencing osteoclastogenesis, the process of osteoclast formation. nih.gov Osteoclasts are the primary cells responsible for bone resorption. Research has demonstrated that PPCA can down-regulate osteoclastogenesis by directly associating with and promoting the degradation of the NF-κB p50/p65 subunits. nih.gov NF-κB is a critical transcription factor for osteoclast differentiation. nih.gov
In one study, the forced expression of PPCA in cells decreased the levels of p50/p65 proteins and their transcriptional activity. nih.gov Conversely, when PPCA expression was knocked down in osteoclast precursors using siRNA, the binding of nuclear proteins to the NF-κB binding motif was stimulated, leading to an increase in osteoclast formation. nih.gov This indicates that this compound acts as a negative regulator of osteoclast differentiation.
This regulatory role is consistent with clinical observations in galactosialidosis, the lysosomal storage disease caused by CatA deficiency. uniprot.orgmedlineplus.gov One of the characteristic features of the early infantile form of galactosialidosis is skeletal dysplasia, or abnormal bone development, referred to as dysostosis multiplex. uniprot.orgmybiosource.com This further supports the importance of this compound in maintaining normal bone homeostasis. While Cathepsin K is recognized as the most potent protease in bone resorption, the findings on this compound reveal a more complex regulatory network involving multiple cathepsins in bone health and disease. frontiersin.orgmdpi.comjci.org
Table 3: Role of Protective Protein/Cathepsin A (PPCA) in Osteoclastogenesis
| Experimental Condition | Key Finding | Implication for Bone Resorption | Reference |
|---|---|---|---|
| Forced expression of PPCA | Decreased levels and transcriptional activity of NF-κB (p50/p65) | Inhibition of osteoclast differentiation | nih.gov |
| Knockdown of PPCA via siRNA | Increased NF-κB binding activity and osteoclastogenesis | Stimulation of osteoclast formation | nih.gov |
| Genetic deficiency of PPCA (Galactosialidosis) | Skeletal dysplasia (dysostosis multiplex) | Abnormal bone development | uniprot.orgmybiosource.com |
Research Methodologies and Approaches for Studying Cathepsin a
Assays for Cathepsin A Activity Measurement
A range of assays has been developed to quantify the enzymatic activity of this compound, providing essential tools for studying its function and for screening potential inhibitors. These assays are broadly categorized into substrate-based methods and activity-based probes.
Fluorometric and spectrophotometric assays are workhorse methods for measuring this compound activity. These assays utilize synthetic substrates that, when cleaved by the enzyme, produce a detectable signal in the form of fluorescence or a change in absorbance.
A continuous spectrophotometric assay for human lysosomal this compound has been developed using furylacryloyl (FA)-Phe-X dipeptides as substrates. nih.gov The presence of the furylacryloyl chromophore allows for continuous monitoring of the reaction at wavelengths above 324 nm, minimizing interference from protein absorbance. nih.gov Studies using this method with purified human placental this compound revealed that the enzyme shows a preference for substrates with large hydrophobic (like phenylalanine and leucine) or positively charged (like arginine) amino acid residues at the P1' position. nih.gov The substrates FA-Phe-Phe, FA-Phe-Leu, and FA-Phe-Ala demonstrated high specificity and were successfully used to measure this compound activity in cultured skin fibroblasts from individuals with galactosialidosis, a lysosomal storage disease caused by this compound deficiency. nih.gov In these patients, residual this compound activity was found to be less than 6% of that in control individuals, highlighting the assay's specificity. nih.gov
Commercially available fluorometric assay kits for various cathepsins, including those related to this compound in function, are widely used. biocompare.comcreativebiomart.netnovusbio.comabcam.comcreative-biolabs.comnovusbio.com These kits often employ substrates labeled with a fluorophore, such as amino-4-trifluoromethyl coumarin (B35378) (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact substrate. creativebiomart.netnovusbio.comabcam.comcreative-biolabs.comnovusbio.com Upon cleavage by the target cathepsin, the fluorophore is released, and the resulting increase in fluorescence can be measured to quantify enzyme activity. creativebiomart.netnovusbio.comabcam.comcreative-biolabs.comnovusbio.com For instance, kits for cathepsin K, L, and B utilize substrates like LR-AFC, FR-AFC, and RR-AFC, respectively. creativebiomart.netnovusbio.comabcam.comcreative-biolabs.comnovusbio.com Similarly, a fluorometric assay for cathepsin E uses a synthetic MCA-based peptide substrate. windows.net
Table 1: Examples of Substrates Used in Fluorometric and Spectrophotometric Assays for Cathepsin Activity This table is interactive. Users can sort and filter the data.
| Assay Type | Target Enzyme | Substrate Principle | Detection Method | Reference |
|---|---|---|---|---|
| Spectrophotometric | This compound | Furylacryloyl (FA)-Phe-X dipeptides | Change in absorbance at >324 nm | nih.gov |
| Fluorometric | Cathepsin K | LR-AFC (amino-4-trifluoromethyl coumarin) | Fluorescence of released AFC | creativebiomart.netnovusbio.comabcam.com |
| Fluorometric | Cathepsin L | FR-AFC (amino-4-trifluoromethyl coumarin) | Fluorescence of released AFC | creative-biolabs.com |
| Fluorometric | Cathepsin B | RR-AFC (amino-4-trifluoromethyl coumarin) | Fluorescence of released AFC | novusbio.com |
| Fluorometric | Cathepsin E | MCA-based peptide substrate | Fluorescence of released MCA | windows.net |
| Fluorometric | Cathepsin L | FRET substrate with Fluor 488 | Increased fluorescence at 520 nm | creativebiomart.net |
| Fluorometric | Cathepsin V | Internally quenched fluorogenic substrate | Increased fluorescence of released Mca | bpsbioscience.com |
Activity-based probes (ABPs) are small molecules that covalently and irreversibly bind to the active site of an enzyme, providing a direct measure of its activity. thno.orgresearchgate.net These probes typically consist of a reactive group that forms a covalent bond with a catalytic residue in the active site, a recognition element that provides specificity for the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection. thno.org
Quenched activity-based probes (qABPs) have been designed to become fluorescent only after covalently binding to their target protease. thno.orgplos.org This "turn-on" mechanism reduces background fluorescence and allows for rapid detection without the need to wash away unbound probe. thno.org Such probes have been developed for various cathepsins and have shown utility in both detecting and treating cancer through photodynamic therapy, as well as for non-invasive imaging of macrophages in atherosclerotic plaques. thno.orgplos.org For example, the qABP GB137 has been used for in vivo imaging of cathepsin activity in a murine model of atherosclerosis. plos.org
Bifunctional ABPs have also been engineered to simultaneously report on both cathepsin activity and the pH of the enzyme's microenvironment. nih.gov These probes have been instrumental in studying the dynamic changes in protease activity and pH within macrophage endolysosomes during bacterial infection. nih.gov For instance, a bifunctional probe was used to demonstrate that Salmonella typhimurium infection leads to changes in lysosomal pH that impair cathepsin activity. nih.gov
Table 2: Characteristics of Activity-Based Probes for Cathepsins This table is interactive. Users can sort and filter the data.
| Probe Type | Target | Key Feature | Application Example | Reference |
|---|---|---|---|---|
| Quenched ABP (qABP) | Cathepsins B, L, S | Becomes fluorescent upon binding | Cancer detection and therapy | thno.org |
| Quenched ABP (qABP) | Cathepsins | In vivo imaging | Detecting macrophages in atherosclerosis | plos.org |
| Bifunctional ABP | Cysteine Cathepsins | Reports on activity and pH | Studying endolysosomal changes during infection | nih.gov |
| AOMK-based probes | Caspases, legumains, gingipains, cathepsins | Targets diverse cysteine proteases | Biochemical profiling of protease activities | researchgate.net |
Fluorometric and Spectrophotometric Substrate-Based Assays.
Molecular Biology Techniques for this compound Research
Molecular biology techniques are indispensable for dissecting the genetic and regulatory mechanisms underlying this compound function. These approaches allow for the manipulation of this compound expression and the quantification of its gene and protein levels.
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function. These tools allow for the precise modification of the gene encoding this compound (CTSA), enabling the creation of knockout models in cells and animals. While specific examples for this compound are not detailed in the provided search results, the general application of CRISPR/Cas9 to create knockout models for proteases is a standard and powerful approach in the field. researchgate.net Such models are invaluable for investigating the physiological consequences of this compound deficiency and for elucidating its roles in various biological processes.
The production of recombinant this compound in various overexpression systems is crucial for obtaining large quantities of the purified enzyme for structural and functional studies, as well as for use in high-throughput screening assays. This compound is synthesized as a precursor that undergoes processing to form a mature, active enzyme composed of a heavy and a light chain linked by disulfide bonds. rndsystems.com Overexpression systems in mammalian cells, insect cells, or yeast can be engineered to produce and secrete this complex protein. While specific overexpression systems for this compound are not detailed in the provided results, the availability of recombinant human this compound as a research product implies the use of such systems. rndsystems.com
Quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are powerful techniques used to measure the expression levels of the CTSA gene. These methods allow researchers to quantify CTSA mRNA in different tissues, cell types, and disease states, providing insights into the regulation of this compound expression. For example, studies have shown that cathepsin V expression is regulated in a tissue-specific manner, with high levels in the thymus, heart, and brain. bpsbioscience.com Similar analyses for this compound can reveal its expression patterns and how they correlate with its physiological functions and its involvement in disease. The availability of cDNA clones for human and mouse this compound facilitates such gene expression studies. rndsystems.com
Overexpression Systems for Recombinant this compound Production.
Protein Biochemistry and Structural Biology Techniques
The purification and characterization of both native and recombinant this compound are fundamental to understanding its biochemical properties and function. Native this compound has been isolated from various sources, including human peripheral blood mononuclear cells (PBMCs). A multi-step purification process involving cell lysis, centrifugation, and various chromatography techniques has been employed to isolate the enzyme. nih.gov This process has yielded a >2,000-fold purification of the hydrolase activity. nih.gov Biochemical characterization of the purified native enzyme revealed a molecular mass of approximately 100 kDa for the native complex and 29 kDa for the catalytic subunit, with an isoelectric point (pI) of 5.5. nih.gov
Recombinant this compound has been successfully expressed in various systems, including Chinese hamster ovary (CHO) cells and insect cells. kyushu-u.ac.jpnih.gov The use of recombinant systems allows for the production of larger quantities of the enzyme for structural and functional studies. Purification of recombinant this compound often involves affinity chromatography, such as with concanavalin (B7782731) A-Sepharose, followed by other chromatographic steps to achieve homogeneity. kyushu-u.ac.jp Characterization of recombinant human this compound has shown that its biochemical properties, including molecular mass and specific activity, are virtually identical to the native enzyme. nih.govasm.org For instance, the specific activity of both purified native and recombinant this compound towards the prodrug GS-7340 was found to be approximately 35 nmol/min/μg. nih.govasm.org
The table below summarizes the key characteristics of native and recombinant this compound.
| Characteristic | Native this compound | Recombinant this compound | Source(s) |
| Source | Human PBMCs | Insect cells, CHO cells | nih.govkyushu-u.ac.jpnih.gov |
| Molecular Mass (Native Complex) | ~70-100 kDa | ~70-100 kDa | nih.govasm.org |
| Molecular Mass (Catalytic Subunit) | 29 kDa | ~26-29 kDa | nih.govrndsystems.com |
| Isoelectric Point (pI) | ~5.5 | ~5.5 | nih.govasm.org |
| Specific Activity | ~35 nmol/min/µg (towards GS-7340) | ~35 nmol/min/µg (towards GS-7340) | nih.govasm.org |
Mass spectrometry (MS) is a powerful tool for analyzing post-translational modifications (PTMs) of proteins, including this compound. nih.gov PTMs are crucial for regulating protein function, localization, and stability. nih.govutmb.edu The analysis of PTMs by mass spectrometry can be challenging due to factors such as the abundance of the modified peptide and the stability of the modification during analysis. nih.gov
For this compound, mass spectrometry has been instrumental in elucidating its activation mechanism. nih.gov By combining mass spectrometry with X-ray crystallography and amino acid sequencing, researchers have shown that the activation of precursor this compound involves the proteolytic removal of a 3.3-kDa peptide. nih.gov This finding revised a previous model that suggested a two-stage activation process. nih.gov Tandem mass spectrometry (MS/MS) experiments are essential for unequivocally assigning the site of a specific modification. aston.ac.uk In-gel digestion of protein bands from SDS-PAGE followed by MS/MS peptide sequencing has been used to identify proteins in purified this compound samples. nih.gov This technique was crucial in confirming the identity of this compound as the primary hydrolase for certain antiretroviral prodrugs. nih.gov
The three-dimensional structure of this compound has been determined using X-ray crystallography, providing significant insights into its function and mechanism of action. nih.govnih.gov The crystal structure of mature, active human this compound has been resolved to 2.8 Å. nih.gov Comparison of the mature enzyme structure with the inactive precursor (zymogen) revealed that no major conformational change is necessary for activation, which is achieved primarily through the proteolytic removal of an excision peptide. nih.gov
X-ray crystallography has also been used to study the binding of inhibitors to this compound. nih.govrcsb.org The crystal structures of activated this compound in complex with inhibitors that mimic the tetrahedral intermediate and the reaction product have been described. nih.gov These studies have confirmed that this compound functions as a classical serine proteinase with a well-defined oxyanion hole. nih.gov The structural data also explains the acidic pH optimum of the enzyme, as the binding of the carboxylate group of the cleavage product involves a network of hydrogen bonds that requires the protonation of several carboxylate groups. nih.gov The coordinates and structure factors for human this compound have been deposited in the Protein Data Bank (PDB). rcsb.orgrcsb.org
While X-ray crystallography provides a static picture of the protein, Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the dynamics and conformational changes of proteins in solution. semanticscholar.orgresearchgate.net For instance, 13C NMR spectroscopy has been used to analyze the complex of cathepsin K, a related cysteine protease, with a labeled inhibitor, confirming the formation of an acyl-enzyme adduct. pnas.org Such techniques could be similarly applied to study the dynamics and interactions of this compound.
The table below provides details of some of the crystal structures of human this compound available in the Protein Data Bank.
| PDB ID | Description | Resolution (Å) | Method | Source(s) |
| 6WIA | Crystal structure of human protective protein/cathepsin A, DFP-inhibited (aged) | 2.21 | X-RAY DIFFRACTION | rcsb.org |
| 4AZ3 | Crystal structure of this compound, complexed with 15a | 2.04 | X-RAY DIFFRACTION | rcsb.org |
| 4CI9 | Crystal structure of activated human this compound | Not specified | X-RAY DIFFRACTION | nih.gov |
| 1IVY | Structure of the human protective protein this compound | Not specified | X-RAY DIFFRACTION | nih.gov |
Mass Spectrometry for Post-Translational Modification Analysis.
Cell Biology Approaches
Immunofluorescence and live-cell imaging are essential techniques for studying the subcellular localization of this compound. Immunofluorescence microscopy, using specific antibodies against this compound, has been used to visualize its distribution within cells. pnas.org These studies have shown that this compound is primarily localized in lysosomes, which is consistent with its role as a lysosomal protease. pnas.org Confocal microscopy has revealed discrete, punctate immunostaining for cathepsin L, a related cathepsin, which is indicative of a secretory vesicle localization in certain cell types. pnas.org This colocalization with its substrate further supports its specific cellular function. pnas.org
Live-cell imaging allows for the dynamic tracking of this compound in living cells. researchgate.net Fluorescently-tagged versions of cathepsins or fluorescent probes that become active upon cleavage by cathepsins are used for this purpose. researchgate.netnih.gov For example, live-cell imaging of EGFP-tagged cathepsin D has shown its localization not only in lysosomes but also in mitochondria in various cell lines. biorxiv.org Quenched fluorescent activity-based probes (qABPs) are particularly useful as they are initially non-fluorescent and only emit a signal after being cleaved by an active protease, allowing for the specific visualization of enzymatic activity in real-time. nih.gov These imaging techniques have been crucial in demonstrating the altered subcellular localization of cathepsins in disease states, such as the increased cell surface expression in cancer cells. aacrjournals.org
Cell-based assays are critical for assessing the functional consequences of this compound activity and its inhibition. These assays can measure various cellular processes, including lysosomal integrity, cell migration, and apoptosis. aacrjournals.orgoncotarget.com
Lysosomal membrane permeabilization (LMP), a key event in some forms of cell death, can be assessed by measuring the release of lysosomal enzymes like cathepsins into the cytosol. nih.gov One method involves the selective permeabilization of the plasma membrane with digitonin (B1670571), followed by the measurement of cathepsin activity in the cytosolic fraction using fluorogenic substrates. nih.gov An increase in cytosolic cathepsin activity is indicative of compromised lysosomal integrity. aacrjournals.org
The functional role of cathepsins in cancer progression has been studied using cell-based assays. For instance, wound healing assays have demonstrated that inhibition of cathepsin activity can reduce the migratory properties of aggressive neuroblastoma cells. oncotarget.com Furthermore, the involvement of cathepsins in chemoresistance has been evaluated using cell viability assays, such as the MTS assay, which showed that cathepsin inhibition can sensitize cancer cells to chemotherapeutic drugs like doxorubicin. oncotarget.com Activity-based probes can also be used in cell lysates to detect active cathepsins and assess the efficacy of inhibitors. oncotarget.com
The table below lists some of the cell-based assays used to study this compound function.
| Assay Type | Purpose | Principle | Source(s) |
| Lysosomal Integrity Assay | To measure lysosomal membrane permeabilization. | Measures the activity of released lysosomal hydrolases (e.g., cathepsins) in the cytosol after digitonin extraction. | aacrjournals.orgnih.gov |
| Wound Healing Assay | To assess cell migration. | Measures the rate of closure of a "wound" or scratch made in a confluent cell monolayer. | oncotarget.com |
| Cell Viability Assay (MTS) | To determine chemosensitivity. | Measures the metabolic activity of cells, which correlates with the number of viable cells. | oncotarget.com |
| Activity-Based Probe Labeling | To detect active cathepsins in cell lysates. | Uses probes that covalently bind to the active site of cathepsins, allowing for their detection by fluorescence. | oncotarget.com |
Immunofluorescence and Live-Cell Imaging for Localization Studies.
In Vivo Models for this compound Research
In vivo research on this compound primarily utilizes genetically modified animal models and, to a lesser extent, pharmacological approaches to modulate its activity. These models have been instrumental in elucidating the enzyme's function in lysosomal storage diseases and other physiological processes.
Genetically engineered mouse models have been fundamental to understanding the in vivo consequences of this compound deficiency and the effects of its overexpression.
This compound Knockout Models:
The primary model for studying this compound deficiency is the knockout (KO) mouse, where the gene encoding this compound (Ctsa) is inactivated. These mice serve as an animal model for the human lysosomal storage disorder galactosialidosis.
Phenotype: Mice homozygous for a null mutation in the Ctsa gene exhibit a phenotype that closely mimics the severe, early-onset form of human galactosialidosis. Current time information in IN. They display a primary deficiency of this compound, which leads to a secondary severe deficiency of neuraminidase 1 (NEU1) and a partial deficiency of β-galactosidase. Current time information in IN.
Pathology: From birth, these mice show extensive vacuolation and lysosomal storage in various cells throughout the body, particularly affecting the reticuloendothelial system and epithelial tissues. Current time information in IN. They develop a severe, early-onset nephropathy with edema and proteinuria, splenomegaly, and cardiac involvement. Current time information in IN. Neuropathological features include storage in cells of the central and peripheral nervous system. Current time information in IN.
Reproduction: Homozygous males are typically infertile due to structural abnormalities in the blood-epididymal barrier affecting sperm motility. Current time information in IN.
These knockout models have been crucial for studying the pathogenesis of galactosialidosis and for testing therapeutic interventions, such as bone marrow transplantation.
This compound Overexpression Models:
Transgenic mouse models have been developed to investigate the effects of increased this compound activity. These models often involve tissue-specific overexpression to study localized functions of the enzyme.
Cardiomyocyte-Specific Overexpression: A transgenic mouse model with cardiomyocyte-specific overexpression of human this compound has been generated. These mice show increased this compound activity in the left ventricle.
Research Findings: Studies using this model have explored the role of this compound in cardiac remodeling. Overexpression was found to impact the cardiac proteome, suggesting a role for this compound in modulating the balance of the proteolytic system and the cellular response to oxidative stress.
Interactive Data Table: Genetically Modified Animal Models for this compound Research
| Model Type | Gene | Description | Key Phenotypic Characteristics | Research Applications |
| Knockout | Ctsa | Targeted disruption of the mouse this compound gene. | Mimics human galactosialidosis, primary this compound deficiency, secondary NEU1 and β-galactosidase deficiency, severe nephropathy, widespread cellular vacuolation. Current time information in IN. | Study of galactosialidosis pathogenesis, testing of therapeutic strategies like bone marrow transplantation. |
| Transgenic | CTSA | Cardiomyocyte-specific overexpression of human this compound. | Increased this compound activity in the heart. | Investigation of this compound's role in cardiac remodeling and proteolytic balance. |
The development of specific pharmacological models to study the in vivo modulation of this compound has been less extensive compared to other cathepsins. While numerous inhibitors exist for other cathepsins, highly selective, in vivo-validated small molecule modulators for this compound are not as well-documented in publicly available research.
Research in this area has included the identification of compounds that inhibit this compound in vitro, which forms the basis for potential in vivo studies.
Inhibitors: Compounds such as Lactacystin have been identified as potent inhibitors of this compound. Lactacystin is noted for its selective binding to the active site of the enzyme. Other compounds like Chymostatin also selectively inhibit this compound through non-covalent interactions.
Broad-Spectrum Inhibitors: Some research utilizes broad-spectrum protease inhibitors that may affect this compound among other proteases. For example, Z-Phe-Ala-diazomethylketone (PADK) has been used in mouse models to modulate lysosomal protease activity, primarily showing effects on cathepsin B. nih.govnih.gov While not specific, such compounds can provide insights into the general roles of lysosomal proteolysis.
The challenge remains in developing and validating highly selective and bioavailable small molecule inhibitors for this compound to create robust pharmacological models for in vivo research. Such tools would be invaluable for dissecting the specific roles of this compound's enzymatic activity in various physiological and pathological states, independent of its protective function in the lysosomal multienzyme complex.
Therapeutic Strategies and Modulators of Cathepsin a Pre Clinical Focus
Development of Cathepsin A Inhibitors
The development of inhibitors for CatA, a serine carboxypeptidase, has been pursued to investigate its role in pathophysiology and as a potential therapeutic avenue, particularly for cardiovascular diseases. nih.gov
The design of inhibitors for cathepsins is a complex task due to the high degree of structural homology within the family, which includes cysteine, aspartyl, and serine proteases. patsnap.commdpi.com The primary strategy for designing potent and selective inhibitors involves creating molecules that interact specifically with the active site of the target enzyme. mdpi.com For this compound, which functions as a serine carboxypeptidase, inhibitors are designed to block the catalytic activity mediated by its serine-histidine-aspartate triad.
A significant breakthrough in this area has been the identification of novel β-amino acid derivatives as potent CatA inhibitors. nih.gov These compounds were discovered following a high-throughput screening (HTS) analysis. The binding modes of these new inhibitors have been successfully established through X-ray crystallography, providing a clear structural basis for their activity and paving the way for further structure-activity relationship (SAR) studies. nih.gov This structural insight is crucial for optimizing inhibitor potency and selectivity. acs.orgscbt.com The development of these specific small molecules has progressed significantly, with one such inhibitor currently in phase I clinical trials. nih.gov
General principles that guide the design of cathepsin inhibitors, which are applicable to CatA, include:
Active Site Targeting: Inhibitors are often peptide-like molecules with "warheads"—reactive groups that covalently or non-covalently bind to the catalytic residues in the active site. rsc.org
Exploiting Subsite Specificity: The active site is flanked by subsites (S1, S2, S1', etc.) that bind the side chains of the substrate's amino acids. Designing inhibitors with moieties that fit snugly into these subsites can greatly enhance both potency and selectivity. acs.orgresearchgate.net
Reversibility vs. Irreversibility: While irreversible inhibitors can be highly potent, reversible inhibitors are often preferred in drug development to minimize off-target effects and potential toxicity. rsc.org
Natural products have historically been a rich source of enzyme inhibitors and have provided key lead compounds for drug discovery. nih.govmdpi.com Several natural products have been identified as inhibitors of this compound.
Ebelactone B: This natural product has been used as a pharmacological tool to demonstrate the role of CatA in cardiovascular regulation. In pre-clinical models, the administration of ebelactone B led to an increase in renal bradykinin (B550075) levels and successfully prevented the development of salt-induced hypertension. nih.gov
Leupeptin (B1674832): Isolated from Streptomyces exfoliatus, leupeptin is a peptidyl aldehyde that inhibits this compound with high potency (IC₅₀ = 4 nM). It also inhibits other cathepsins, such as B and D. nih.gov
Chymostatin: Another peptidyl aldehyde from Streptomyces, chymostatin, also inhibits this compound, although with lower potency (IC₅₀ = 100 µM) compared to leupeptin. nih.gov
Antipain: This compound is another natural product inhibitor of this compound that disrupts the enzyme's active site. scbt.com
Lactacystin and Clasto-Lactacystin β-Lactone: These compounds are reported to be potent, selective, and covalent inhibitors of this compound. scbt.com
Amino Acid Derivatives: Various derivatives of amino acids of natural origin have been reported to function as this compound inhibitors. nih.govnews-medical.net
A major challenge in the development of cathepsin inhibitors is achieving selectivity for a single member of the family, thereby avoiding off-target effects. nih.gov Unwanted inhibition of other cathepsins can lead to adverse effects, as these enzymes have crucial physiological roles. mdpi.com For instance, inhibitors developed for cysteine cathepsins like Cathepsin K have faced clinical trial setbacks due to off-target effects. mdpi.com
For this compound, a serine protease, selectivity must be achieved not only against other cathepsins (which are mostly cysteine proteases) but also against other serine proteases in the body. The development of β-amino acid derivatives with beneficial ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles suggests that a high degree of selectivity has been achieved for these compounds. nih.gov The ability to generate highly selective inhibitors is essential for their safe therapeutic application and for use as tool compounds to accurately probe the specific biological functions of CatA. rsc.org
The utility of this compound inhibitors has been demonstrated in pre-clinical disease models, providing mechanistic insights into the enzyme's function.
Hypertension Model: As mentioned, the natural product inhibitor ebelactone B was used in an animal model of salt-induced hypertension. Its administration prevented the development of hypertension, demonstrating a direct link between CatA activity and blood pressure regulation through the bradykinin pathway. nih.gov
Cardiac Hypertrophy Model: The use of novel, selective β-amino acid inhibitors of CatA in pre-clinical studies led to the discovery of a previously unknown role for the enzyme in the pathophysiology of cardiac hypertrophy. nih.gov This finding highlights how specific inhibitors are crucial tools for uncovering new biological functions and identifying new therapeutic targets.
While numerous studies have shown the efficacy of inhibitors for other cathepsins (like Cathepsin L, K, and S) in models of cancer, nih.govnih.govaacrjournals.org osteoporosis, and viral infections, biorxiv.org the in vivo research for CatA inhibitors has been more focused on its role in cardiovascular disease.
Inhibitor Selectivity and Off-Target Effects.
Gene Therapy Approaches for this compound Deficiency (Pre-clinical Models)
For monogenic disorders like galactosialidosis, which is caused by mutations in the CTSA gene leading to CatA deficiency, gene therapy represents a promising therapeutic strategy. nih.gov Pre-clinical studies using a mouse model of galactosialidosis (Ctsa-/- mice) have demonstrated the significant potential of this approach. researchgate.netnih.gov
A long-term safety and efficacy study utilized an adeno-associated virus (AAV) vector to deliver a functional copy of the human CTSA gene. nih.govresearchgate.net Key findings from this pre-clinical model include:
Vector and Delivery: A self-complementary AAV serotype 2/8 vector (scAAV2/8), which is efficient at transducing liver cells, was used. nih.gov One-month-old galactosialidosis mice were given a single intravenous injection. researchgate.net
Liver-Specific Expression and Secretion: The vector was designed to drive the expression of human CatA specifically in the liver. The newly synthesized enzyme was then secreted into the bloodstream as a precursor protein. nih.govresearchgate.net
Widespread Distribution and Uptake: The circulating CatA precursor was taken up by cells in numerous tissues, including visceral organs and, importantly, the brain. nih.govresearchgate.net
Therapeutic Efficacy: The treatment resulted in a sustained increase in CatA activity in the affected organs. This restored the function of the lysosomal multienzyme complex, resolved the extensive lysosomal vacuolation (storage) characteristic of the disease, and corrected the abnormal excretion of sialyl-oligosaccharides in the urine. nih.govresearchgate.net
Long-Term Safety: Treated mice were monitored for up to 12 months post-injection and appeared indistinguishable from healthy wild-type mice. There were no signs of liver toxicity, inflammation, or adverse immune responses. nih.govresearchgate.net
These successful pre-clinical results provide a strong rationale for considering AAV-mediated gene therapy as a potential curative treatment for galactosialidosis. nih.gov
Targeting this compound for Disease Intervention: Pre-clinical Rationales
The pre-clinical rationale for targeting this compound (CatA) as a therapeutic strategy is primarily centered on its enzymatic role in pathological tissue remodeling, particularly in the context of cardiovascular disease. nih.govjacc.org CatA, a serine protease, is recognized for its involvement in the degradation of various bioactive peptides and its contribution to extracellular matrix (ECM) dynamics. nih.govjacc.org Pre-clinical investigations have focused on understanding how inhibiting its proteolytic activity could mitigate disease progression.
In pre-clinical rat models of ischemic cardiomyopathy, including both permanent left anterior descending coronary artery (LAD) ligation and ischemia/reperfusion (I/R), this compound has been identified as a key factor in cardiac remodeling. nih.govjacc.org Following an ischemic event, the expression of this compound messenger RNA (mRNA) is significantly upregulated in cardiac tissue remote from the primary infarct zone. nih.govjacc.org Specifically, in a rat model of myocardial infarction, CatA mRNA levels increased in the remote left ventricular and left atrial myocardium. jacc.org In an I/R rat model, these increases were measured at 1.7-fold in the left ventricle and 2.9-fold in the left atrium after 10 weeks, and this upregulation was associated with increased levels of atrial natriuretic peptide mRNA. jacc.org
This upregulation points to a role for CatA in the development of remote ventricular remodeling and atrial cardiomyopathy, which are processes characterized by changes in the ECM, such as fibrosis. nih.gov The rationale for intervention is based on the hypothesis that inhibiting the enzymatic activity of CatA could prevent or reduce this pathological remodeling. nih.gov
Pre-clinical studies using the specific this compound inhibitor, SAR164653, have provided evidence to support this rationale. nih.govjacc.org In a rat I/R model, pharmacological inhibition of CatA's protease activity with SAR164653 led to a significant reduction in both remote ventricular and atrial ECM remodeling. nih.gov This was observed as a decrease in fibrosis formation and a reduction in the lateralization of connexin 43, a gap junction protein whose altered distribution is a marker of pathological remodeling. nih.gov The intervention successfully preserved the myocardium in remote, non-infarcted areas, leading to better wall motion and contractility as assessed by magnetic resonance imaging. jacc.org Consequently, this translated into improved cardiac function, including a better ejection fraction and reduced plasma levels of brain natriuretic peptide. jacc.org By preventing this adverse remodeling, the inhibitor also improved atrial emptying function and reduced the susceptibility to atrial fibrillation in the animal model. nih.gov
The underlying pre-clinical rationale is that CatA's extracellular proteolytic function is a crucial mechanism in controlling ECM turnover and the degradation of regulatory peptides. nih.gov By targeting this specific enzymatic activity, it is possible to intervene in the fibrotic processes that lead to heart failure progression following myocardial infarction, without affecting the protein's other physiological functions. nih.govjacc.org
Beyond cardiovascular disease, an emerging pre-clinical rationale exists for investigating this compound in the context of neurodegenerative diseases. In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), a neurodegeneration-specific gene expression analysis of isolated microglia revealed that this compound was among several co-regulated genes in the lysosome pathway, suggesting its potential involvement in neuroinflammatory processes. mdpi.com
The table below summarizes key findings from a pivotal pre-clinical study that provides the rationale for targeting this compound.
| Pre-clinical Model | Intervention | Key Research Findings | Pre-clinical Rationale |
|---|---|---|---|
| Rat model of ventricular ischemia/reperfusion (I/R) | Pharmacological inhibition of this compound with SAR164653. |
| Targeting the proteolytic activity of this compound can prevent pathological cardiac remodeling and subsequent functional decline (e.g., heart failure and atrial fibrillation) that occurs following an ischemic event. nih.govjacc.org |
Future Directions and Emerging Areas in Cathepsin a Research
Unexplored Physiological Roles of Cathepsin A
While CTSA is well-known for its protective function within the lysosomal multienzyme complex and its catalytic activity on various bioactive peptides, many of its physiological roles, particularly outside the lysosome, remain to be fully elucidated. frontiersin.orgpnas.org CTSA is secreted into the blood plasma by platelets and lymphocytes, suggesting it may have extralysosomal or extracellular regulatory functions. frontiersin.org
Future investigations are expected to focus on several key areas:
Cardiovascular Regulation: Research indicates that CTSA-mediated degradation of extracellular peptides could contribute to extracellular matrix (ECM) remodeling and left ventricular dysfunction. nih.gov Further studies are needed to understand the precise mechanisms by which CTSA influences cardiovascular health and disease.
Neurological Processes: Given the high expression of CTSA in large neurons of the brain and its role in processing neuropeptides, its involvement in neurological functions and neurodegenerative diseases warrants further exploration. frontiersin.orgsmw.ch
Immune Response: Cathepsins, as a family, are known to participate in both innate and adaptive immune responses. smw.chnih.gov The specific contributions of CTSA to immune cell function, antigen processing, and inflammatory signaling are areas ripe for investigation.
Aging: The observation of altered peptide levels in aging mice suggests a potential role for CTSA in the aging process. frontiersin.org Investigating CTSA's catalytic activity on bioactive peptides in older organisms could provide insights into age-related physiological changes. frontiersin.org
Novel Substrates and Interaction Partners of this compound
Identifying new substrates and interaction partners is crucial for a complete understanding of CTSA's biological functions. While several peptide hormones like bradykinin (B550075), angiotensin I, and oxytocin (B344502) are known substrates, the full spectrum of its targets is likely much broader. frontiersin.orgacs.org
Recent proteomic analyses have begun to uncover novel substrates. For instance, a study of the secretome of adult mouse cardiac fibroblasts identified the extracellular antioxidant enzyme superoxide (B77818) dismutase (EC-SOD) as a new substrate for CTSA. nih.gov This finding links CTSA to the regulation of oxidative stress in the heart. nih.gov
Future research will likely employ advanced proteomic techniques, such as N-terminomics, to systematically identify new physiological substrates of CTSA in various tissues and disease states. researchgate.net Understanding these interactions will be key to deciphering the complex roles of CTSA in both health and disease.
Advanced Methodologies for this compound Study (e.g., single-molecule approaches)
The study of CTSA is benefiting from the development of sophisticated research methodologies that allow for more precise and detailed analysis of its activity and function.
Activity-Based Probes (ABPs): The development of novel ABPs is a significant advancement. nih.gov These probes can be designed to be highly selective for specific cathepsins, enabling researchers to visualize and quantify the activity of individual proteases within complex biological samples. researchgate.netnih.gov Quenched activity-based probes (qABPs) that become fluorescent upon binding to an active enzyme are particularly useful for real-time imaging of cathepsin activity in living cells. acs.org
Single-Molecule Approaches: While not yet widely applied to CTSA specifically, single-molecule techniques hold great promise for studying its enzymatic kinetics and interactions with substrates and other proteins at an unprecedented level of detail. These approaches can reveal dynamic behaviors and transient interactions that are averaged out in bulk assays.
Advanced Imaging Techniques: High-resolution microscopy and in vivo imaging techniques are enabling researchers to visualize the subcellular localization and trafficking of CTSA with greater clarity. This is particularly important for understanding its extralysosomal functions.
CRISPR-Cas9 Technology: Gene editing tools like CRISPR-Cas9 are invaluable for creating precise genetic modifications in cell lines and animal models. This allows for the study of CTSA function with a high degree of specificity, for example, by knocking out the gene or introducing specific mutations. scbt.com
Integration of Omics Data for Systems-Level Understanding of this compound
A systems-level understanding of CTSA requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.comresearchgate.net This integrative approach can reveal complex regulatory networks and pathways in which CTSA is involved. nih.gov
By combining different layers of omics data, researchers can:
Identify molecular subtypes of diseases: Integrated analysis can help classify diseases based on molecular profiles that include CTSA expression and activity. nih.gov
Uncover novel regulatory mechanisms: Multi-omics data can reveal how CTSA expression and activity are regulated at the genetic, transcriptional, and post-translational levels.
Predict disease prognosis and treatment response: Correlating multi-omics data with clinical outcomes can help identify biomarkers, including those related to CTSA, for predicting disease progression and response to therapy. researchgate.net
For example, an integrative analysis of single-cell RNA sequencing (scRNA-seq), Mendelian randomization, and bulk RNA-seq data in sepsis has been used to identify key marker genes with prognostic significance. frontiersin.org Similar approaches applied to CTSA could provide a more holistic view of its role in various diseases.
Emerging Therapeutic Concepts Based on this compound Modulation
The growing understanding of CTSA's role in various pathologies is opening up new avenues for therapeutic intervention. scbt.com Modulating CTSA activity, either through inhibition or other means, presents a promising strategy for treating a range of conditions.
Cardiovascular Diseases: The discovery that CTSA inhibition can prevent salt-induced hypertension by increasing renal bradykinin levels has spurred the development of small molecule inhibitors. acs.org Novel β-amino acid derivatives have been identified as potent CTSA inhibitors with favorable pharmacokinetic profiles, and one such inhibitor is currently in Phase I clinical trials for cardiac hypertrophy. acs.org
Cancer: While the role of many cathepsins in cancer is well-established, the specific contributions of CTSA are still being explored. nih.govfrontiersin.orgnih.gov Given its involvement in ECM remodeling and processing of bioactive peptides, targeting CTSA could be a viable strategy to inhibit tumor growth and metastasis. nih.govresearchgate.net Antibody-based therapies targeting extracellular cathepsins are also an emerging area of interest. nih.gov
Inflammatory and Immune Disorders: As the role of CTSA in inflammation and immunity becomes clearer, it may emerge as a target for treating autoimmune diseases and chronic inflammatory conditions. smw.chmdpi.com
Future therapeutic development will likely focus on creating highly selective CTSA inhibitors to minimize off-target effects and on developing novel delivery systems to target specific tissues or cell types. frontiersin.org Combination therapies that pair CTSA inhibitors with other drugs are also a promising area of investigation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
